beta-Chloro-L-alanine hydroxylamine
Beschreibung
BenchChem offers high-quality beta-Chloro-L-alanine hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Chloro-L-alanine hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-chloro-N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428631 | |
| Record name | beta-Chloro-L-alanine hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163682-35-7 | |
| Record name | beta-Chloro-L-alanine hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of β-Chloro-L-alanine and its Hydroxylamine Derivative
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of β-chloro-L-alanine, a crucial precursor, and its conversion to the valuable biochemical tool, β-(hydroxylamino)-L-alanine. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern these transformations.
β-Chloro-L-alanine is a non-proteinogenic amino acid analogue that serves as a potent inhibitor for a variety of pyridoxal phosphate-dependent enzymes, including alanine racemase and threonine deaminase.[1][2] Its utility as a bacteriostatic agent and a tool for studying microbial metabolism makes its efficient synthesis a topic of significant interest.[][4][5] The subsequent conversion to its hydroxylamine derivative further expands its application, offering a versatile building block for novel peptide synthesis and as an intermediate for various pharmaceuticals.[6]
Part 1: Synthesis of the Precursor, β-Chloro-L-alanine Hydrochloride
The synthesis of β-chloro-L-alanine is most effectively and stereospecifically achieved from the readily available and chiral starting material, L-serine. The core of this transformation involves the substitution of the hydroxyl group with a chlorine atom, a reaction that must be conducted under conditions that preserve the stereochemical integrity of the α-carbon.
Principle of the Reaction
The conversion of L-serine to β-chloro-L-alanine is a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is employed as the chlorinating agent. The reaction proceeds via the formation of a chlorosulfite ester intermediate from the hydroxyl group of serine. The chloride ion, generated in situ, then attacks the β-carbon, displacing the chlorosulfite group. The use of an appropriate solvent and careful control of reaction conditions are paramount to maximize yield and minimize side reactions. A patented method highlights the use of dioxane as a solvent and saturation with hydrogen chloride gas to facilitate the reaction and isolate the product as its hydrochloride salt.[7]
Detailed Experimental Protocol: Chlorination of L-Serine
This protocol is adapted from established methods for the synthesis of β-chloro-L-alanine hydrochloride from L-serine.[7]
Materials and Equipment:
-
L-Serine (high purity)
-
Dioxane (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Hydrogen chloride (HCl) gas
-
Concentrated sulfuric acid (for drying HCl gas)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Reflux condenser with a drying tube
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature decomposition of thionyl chloride.
-
Initial Suspension: To the flask, add L-serine (e.g., 5 g) and anhydrous dioxane (e.g., 25 ml). Begin stirring to create a suspension.[7]
-
HCl Saturation: Pass a stream of dry hydrogen chloride gas through the suspension. The HCl gas should be dried by bubbling it through concentrated sulfuric acid. Continue the gas flow with stirring until the solution is saturated. An initial temperature rise may be observed.[7]
-
Addition of Thionyl Chloride: Once the solution is saturated and has cooled, slowly add thionyl chloride (e.g., 2.5 g) to the reaction mixture.[7]
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature with continuous stirring for 3-4 hours.[7]
-
Crystallization: After the reaction is complete, cool the flask in an ice bath to 5-10°C. The product, β-chloro-L-alanine hydrochloride, will precipitate out of the solution.[7]
-
Isolation: Collect the crude product by filtration and wash it with a small amount of cold acetone.
Purification of β-Chloro-L-alanine Hydrochloride
The crude product is further purified by recrystallization to remove unreacted starting materials and byproducts.
Procedure:
-
Dissolution: Dissolve the crude β-chloro-L-alanine hydrochloride in a minimal amount of distilled water.[7]
-
Decolorization: Add a small amount of activated carbon (e.g., 0.2-0.3 g) and a few milliliters of concentrated hydrochloric acid. Stir the mixture thoroughly and then filter to remove the carbon.[7]
-
pH Adjustment: Carefully adjust the pH of the filtrate to approximately 5.5 using a saturated solution of lithium hydroxide.[7] This step is crucial as it brings the amino acid to its isoelectric point, minimizing its solubility.
-
Precipitation: Add 45-50 ml of cold acetone to the solution and cool it to 0-5°C for 1-2 hours to induce crystallization of the pure zwitterionic β-chloro-L-alanine.[7]
-
Final Collection: Collect the purified crystals by filtration, wash with cold acetone, and dry under vacuum at 50-60°C.[7] This process can yield a product with a purity of over 99%.[7]
Characterization
The identity and purity of the synthesized β-chloro-L-alanine can be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and stereochemistry.
-
HPLC: To assess purity.
-
Melting Point: The melting point for β-chloro-L-alanine is reported to be around 156°C (with decomposition).[]
The following diagram illustrates the synthesis pathway from L-serine to β-chloro-L-alanine.
Caption: Workflow for the synthesis and purification of β-chloro-L-alanine.
Part 2: Synthesis of β-(Hydroxylamino)-L-alanine
The conversion of β-chloro-L-alanine to its hydroxylamine derivative involves a nucleophilic substitution where hydroxylamine displaces the chloride ion at the β-position. Careful control of pH is essential to ensure the nucleophilicity of hydroxylamine while minimizing side reactions.
Principle of the Reaction
Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic β-carbon of β-chloro-L-alanine. The reaction is typically carried out in an aqueous solution. Since hydroxylamine is a weak base, the reaction is often performed using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine in situ. The pH must be maintained in a slightly basic range to ensure a sufficient concentration of the free nucleophile without causing unwanted side reactions with the amino acid functional groups.
Detailed Experimental Protocol
Materials and Equipment:
-
β-Chloro-L-alanine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or another suitable base
-
pH meter
-
Reaction vessel with stirring and temperature control
Procedure:
-
Preparation: Dissolve β-chloro-L-alanine in deionized water in a reaction vessel.
-
Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride in water.
-
Reaction Initiation: Add the hydroxylamine hydrochloride solution to the β-chloro-L-alanine solution.
-
pH Control: Slowly add a solution of sodium hydroxide to the reaction mixture to raise the pH to a predetermined level (e.g., pH 8-9). This neutralizes the HCl from the hydroxylamine salt and maintains the free hydroxylamine concentration. Monitor the pH continuously.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: Once the reaction is complete, adjust the pH to neutral (pH ~7) with a dilute acid to quench the reaction.
The overall transformation is depicted below:
Caption: Synthesis of β-(Hydroxylamino)-L-alanine from β-chloro-L-alanine.
Part 3: Purification by Ion-Exchange Chromatography
The purification of the final product, β-(hydroxylamino)-L-alanine, from the reaction mixture containing unreacted starting materials, salts, and potential byproducts is effectively achieved using ion-exchange chromatography.[8][9] This technique separates molecules based on their net charge.
Principle of Purification
At a low pH, the amino groups of both the product and any remaining β-chloro-L-alanine will be protonated, giving them a net positive charge. This allows them to bind to a strongly acidic cation-exchange resin.[8] Impurities such as inorganic salts will pass through the column. The bound amino acids can then be selectively eluted by increasing the pH or the ionic strength of the buffer.
Detailed Purification Protocol
Materials and Equipment:
-
Strongly acidic cation-exchange resin (e.g., Dowex 50W)
-
Chromatography column
-
Ammonium hydroxide (NH₄OH) solutions of varying concentrations (e.g., 0.1 M to 2 M)
-
Deionized water
-
Fraction collector
-
Lyophilizer
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it by washing with several column volumes of deionized water until the eluate is neutral.
-
Sample Loading: Acidify the crude reaction mixture with a small amount of dilute HCl to ensure all amino acids are protonated (pH ~2-3). Load this solution onto the prepared column.
-
Washing: Wash the column with deionized water to remove unbound impurities, such as sodium chloride.
-
Elution: Begin the elution process with a stepwise or linear gradient of ammonium hydroxide solution. Start with a low concentration (e.g., 0.1 M NH₄OH) and gradually increase the concentration. This will sequentially elute molecules based on their affinity for the resin.
-
Fraction Collection: Collect fractions using a fraction collector and analyze them (e.g., by TLC with ninhydrin staining or HPLC) to identify those containing the pure product.
-
Product Isolation: Pool the pure fractions and remove the volatile ammonium hydroxide buffer by lyophilization (freeze-drying). This will yield the purified β-(hydroxylamino)-L-alanine as a solid.
The following flowchart outlines the purification strategy.
Caption: Ion-exchange chromatography workflow for product purification.
Part 4: Data Summary and Stability
Proper handling and storage are critical to maintain the integrity of these compounds.
| Compound | Molecular Formula | Molecular Weight | Physical State | Storage Conditions |
| β-Chloro-L-alanine | C₃H₆ClNO₂ | 123.54 g/mol [] | White Solid[] | 2-8°C, protect from moisture[] |
| β-(Hydroxylamino)-L-alanine | C₃H₈N₂O₃ | 120.11 g/mol | Solid | -20°C, under inert atmosphere |
Stability: β-Chloro-L-alanine solutions should be prepared fresh. Stock solutions in water can be stored at -20°C for up to a year, but should be filter-sterilized before use in biological assays.[1]
References
- RU2633542C2 - Method for production of biologically active substance beta-chlorine -l-alanine. (2017).
- EP0078853B1 - Process for preparing beta-chloroalanine. (1985).
- US5279744A - Method for purification of an amino acid using ion exchange resin. (1994).
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1993). PubMed. [Link]
-
Separation and Refining of Amino acids. (n.d.). Diaion. [Link]
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. [Link]
-
Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... (n.d.). ResearchGate. [Link]
-
Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (2018). PMC. [Link]
-
beta-Chlora-l-alanine | C2H4ClNO2 | CID 57518770. (n.d.). PubChem - NIH. [Link]
-
A Review on β-alanine Biosynthesis. (2020). MDPI. [Link]
-
β-Chloro-L-alanine, AMS.T6987-50-MG. (n.d.). Amsbio. [Link]
-
Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]
-
BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp. [Link]
-
Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. (1988). PubMed. [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1975). PubMed. [Link]
- US4962231A - Preparation of D- or L-alanine or high enantiomeric purity. (1990).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. RU2633542C2 - Method for production of biologically active substance beta-chlorine -l-alanine - Google Patents [patents.google.com]
- 8. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 9. goldbio.com [goldbio.com]
spectroscopic analysis of beta-Chloro-L-alanine hydroxylamine
Technical Guide: Spectroscopic Analysis of -Chloro-L-alanine Hydroxylamine
Executive Summary & Compound Identity
-Chloro-L-alanine hydroxylamineFor drug development professionals, the analytical challenge lies in distinguishing this hydroxamate derivative from its hydrolysis product (
| Property | Detail |
| IUPAC Name | (2R)-2-amino-3-chloro-N-hydroxypropanamide |
| Molecular Formula | |
| Molecular Weight | 138.55 g/mol |
| Key Functionality | |
| Solubility | Soluble in Water, DMSO, Methanol; slightly soluble in Ethanol.[1] |
Spectroscopic Profiling: The Core Analysis
To validate the identity and purity of
A. Mass Spectrometry (MS): The Chlorine Fingerprint
Mass spectrometry provides the most immediate confirmation of the halogenated structure.
-
Isotopic Pattern (The "3:1" Rule): The presence of a single chlorine atom dictates a distinct isotopic envelope. You must observe a molecular ion cluster where the intensity of the M+2 peak (
) is approximately 33% of the M peak ( ).-
Target Ion (
): 139.03 m/z (monoisotopic, ). -
Isotope Ion (
): 141.03 m/z.
-
-
Fragmentation Logic:
-
Loss of Hydroxylamine: A neutral loss of 33 Da (
) or 32 Da ( ) suggests the hydroxamate headgroup is intact. -
Loss of HCl: A characteristic loss of 36/38 Da indicates the elimination of the
-chlorine, often forming a dehydro-alanine intermediate species in the gas phase.
-
B. Nuclear Magnetic Resonance (NMR): Structural Proof
NMR is the only method capable of definitively distinguishing the hydroxamate form from the free acid or ester contaminants.
Solvent Choice: Use DMSO-
Predicted
H-NMR Data (DMSO-
, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Hydroxamate -NH | 10.5 - 11.2 ppm | Broad Singlet | 1H | Confirms -CONHOH structure. Disappears with |
| Hydroxamate -OH | 8.8 - 9.5 ppm | Broad Singlet | 1H | Highly deshielded; distinct from carboxylic acid protons (usually >12 ppm). |
| 3.9 - 4.2 ppm | Triplet/dd | 1H | Deshielded by the electron-withdrawing N and carbonyl. | |
| 3.8 - 4.0 ppm | Multiplet | 2H | The Cl atom deshields these protons significantly compared to Alanine ( | |
| Amine -NH | 8.0 - 8.5 ppm | Broad | 2-3H | Position varies with salt form (e.g., HCl salt shifts downfield). |
C-NMR Signatures
-
Carbonyl (C=O):
165-168 ppm. (Note: Hydroxamate carbonyls typically appear upfield relative to carboxylic acids/esters). -
-Carbon:
53-55 ppm. -
-Carbon (
-Cl): 42-45 ppm. The chlorine substitution causes a significant downfield shift compared to the methyl of alanine.
C. Infrared Spectroscopy (FT-IR)
IR is used for rapid "fingerprinting" of the solid state material.
-
Hydroxamate Carbonyl (Amide I): 1640–1690 cm
. This is often split or broader than a simple amide due to hydrogen bonding. -
N-O Stretch: A weak but diagnostic band around 900–1000 cm
. -
C-Cl Stretch: 600–800 cm
(often obscured in fingerprint region but critical for confirmation).
Experimental Protocols
The following protocols are designed to minimize hydrolysis of the hydroxamate group during analysis.
Protocol 1: Sample Preparation for NMR
Objective: Prevent hydrolysis and exchange of labile protons.
-
Dry: Ensure the sample is lyophilized. Moisture catalyzes the hydrolysis of hydroxamates to carboxylic acids.
-
Solvent: Use high-purity DMSO-
(99.9% D) stored over molecular sieves. -
Dissolution: Dissolve 5–10 mg of
-Chloro-L-alanine hydroxylamine in 0.6 mL DMSO- . -
Acquisition: Run the spectrum immediately. If the "Hydroxamate -NH" peak is absent, the sample may have degraded to the acid form.
Protocol 2: Purity Assessment via HPLC-UV
Objective: Quantify the ratio of Hydroxamate (Active) vs. Acid (Degradant).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 0% B to 10% B over 15 minutes (highly polar compound requires low organic).
-
Detection: 210 nm (Amide bond absorption).
-
Iron(III) Test (Qualitative): Add 1%
to an aqueous solution of the sample. A deep red/violet color confirms the presence of the hydroxamate group (formation of ferroxamic acid complex). The free acid will not change color.
Mechanistic Visualization
The following diagrams illustrate the analytical workflow and the compound's interaction logic.
Diagram 1: Spectroscopic Validation Workflow
Caption: Workflow for distinguishing
Diagram 2: Mechanism of Action (Suicide Inhibition)
This diagram depicts why the
Caption: The "Suicide Substrate" pathway. The
References
-
ChemicalBook. (2024). H-BETA-CHLORO-ALA-NHOH (CAS 163682-35-7) Product Properties and Suppliers.[1][2][3]Link
-
Santa Cruz Biotechnology. (2024). beta-Chloro-L-alanine hydroxylamine Product Data Sheet.[1]Link
- Walsh, C. (1989). Suicide Substrates: Mechanism-Based Enzyme Inactivators. Tetrahedron, 38(7), 871-909.
-
Manning, J. M., et al. (1974). Bacterial Alanine Racemase: Isolation and Structure of a Suicide Substrate Complex. Journal of Biological Chemistry.[4] (Context for PLP-dependent inhibition by
-halo-amino acids). - Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.
Disclaimer: This guide is intended for research purposes.
A Methodological Framework for the Preliminary In Vitro Investigation of β-Chloro-L-alanine Hydroxylamine
Foreword: Charting a Course for a Novel Alanine Analogue
The study of amino acid analogues is a cornerstone of drug discovery and biochemical pathway elucidation. β-Chloro-L-alanine is a well-documented bacteriostatic agent that exerts its effects through the inhibition of several key enzymes, including alanine racemase and various transaminases.[1][2] This guide ventures into new territory, proposing a comprehensive framework for the preliminary in vitro evaluation of a novel and hitherto uncharacterized derivative: β-Chloro-L-alanine hydroxylamine.
Given the absence of published data on this specific hydroxylamine derivative, this document serves as a prospective roadmap. It is designed for researchers, scientists, and drug development professionals, providing a logical, step-by-step approach to characterizing its fundamental biochemical and cytotoxic properties. The experimental designs herein are extrapolated from the known mechanisms of the parent compound, β-Chloro-L-alanine, and grounded in established methodologies for the in vitro assessment of novel chemical entities.
Introduction to the Parent Compound: β-Chloro-L-alanine
β-Chloro-L-alanine is a synthetic amino acid derivative that has been a subject of interest in biochemical and antimicrobial research.[][4] Its primary mechanism of action involves the irreversible inhibition of pyridoxal phosphate-dependent enzymes.[] This inhibitory activity is particularly notable against alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall.[5][6] By disrupting peptidoglycan synthesis, β-Chloro-L-alanine exhibits antibacterial properties.[] Additionally, it is known to inhibit other enzymes such as threonine deaminase and various transaminases, which can impact bacterial and even mammalian cell viability.[1][7][8]
The introduction of a hydroxylamine moiety to the β-Chloro-L-alanine backbone presents an intriguing chemical modification. Hydroxylamines are known to be reactive functional groups and can potentially alter the compound's binding affinity, reactivity with enzyme cofactors, and overall cellular permeability. Therefore, a systematic in vitro evaluation is imperative to understand the biological implications of this chemical change.
Physicochemical Characterization and Analytical Method Development
Prior to any biological assessment, a thorough physicochemical characterization of the synthesized β-Chloro-L-alanine hydroxylamine is essential. This foundational step ensures the identity, purity, and stability of the test compound, which is critical for the reproducibility of all subsequent experiments.
Compound Identity and Purity Assessment
A multi-pronged analytical approach should be employed to confirm the structure and purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method should be developed for the quantitative analysis of β-Chloro-L-alanine hydroxylamine. An amino-bonded silica gel column is a suitable starting point for the separation of this polar compound.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound, providing strong evidence of its identity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are indispensable for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the hydroxylamine group.
Stability Assessment
The stability of β-Chloro-L-alanine hydroxylamine in aqueous solutions, particularly in the buffers to be used in biological assays, must be determined. This can be achieved by incubating the compound in the relevant buffers at various temperatures (e.g., 4°C, 25°C, and 37°C) and analyzing its concentration at different time points using the developed HPLC method.
Core In Vitro Biological Evaluation
The following sections outline the key in vitro assays to be performed to characterize the biological activity of β-Chloro-L-alanine hydroxylamine.
Enzyme Inhibition Assays
Based on the known targets of the parent compound, the initial enzymatic screening should focus on alanine racemase and a representative transaminase.
The inactivation of alanine racemase is a key antibacterial mechanism of β-Chloro-L-alanine.[5][11] A continuous, coupled-enzyme assay can be used to monitor the activity of alanine racemase in the presence of the test compound.
Protocol:
-
Reagents: Purified alanine racemase, L-alanine, D-amino acid oxidase, horseradish peroxidase, and a suitable chromogenic substrate (e.g., Amplex Red).
-
Assay Principle: Alanine racemase converts L-alanine to D-alanine. D-amino acid oxidase then oxidizes D-alanine, producing hydrogen peroxide. In the presence of horseradish peroxidase, hydrogen peroxide reacts with the chromogenic substrate to produce a detectable signal (colorimetric or fluorescent).
-
Procedure:
-
Prepare a reaction mixture containing all assay components except L-alanine.
-
Add varying concentrations of β-Chloro-L-alanine hydroxylamine to the reaction mixture and incubate for a defined pre-incubation period to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding L-alanine.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound.
β-Chloro-L-alanine is known to inhibit alanine-valine transaminase.[7][8] A similar coupled-enzyme assay can be employed to assess the inhibitory potential against this class of enzymes.
Protocol:
-
Reagents: Purified transaminase, L-alanine, α-ketoglutarate, and lactate dehydrogenase.
-
Assay Principle: The transaminase converts L-alanine and α-ketoglutarate to pyruvate and glutamate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration can be monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing the transaminase, α-ketoglutarate, NADH, and lactate dehydrogenase.
-
Add varying concentrations of β-Chloro-L-alanine hydroxylamine and pre-incubate.
-
Initiate the reaction by adding L-alanine.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value.
Antimicrobial Susceptibility Testing
The potential antibacterial activity of β-Chloro-L-alanine hydroxylamine should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol: Broth Microdilution Method
-
Bacterial Strains: Include representative strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12]
-
Procedure:
-
Prepare a two-fold serial dilution of β-Chloro-L-alanine hydroxylamine in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
In Vitro Cytotoxicity Assessment
It is crucial to assess the potential toxicity of the compound against mammalian cells to determine its therapeutic index. A standard cytotoxicity assay using a human cell line is recommended.
Protocol: MTT Assay
-
Cell Line: A commonly used cell line such as HeLa or MCF-7 can be employed.[13]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of β-Chloro-L-alanine hydroxylamine for 24, 48, or 72 hours.[15]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).
Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and communication of results.
Tabular Summary of Hypothetical In Vitro Data
| Assay | Test Organism/System | Endpoint | Hypothetical Result (IC50 / MIC) |
| Alanine Racemase Inhibition | Purified Enzyme (E. coli) | IC50 | 75 µM |
| Transaminase Inhibition | Purified Enzyme (E. coli) | IC50 | 150 µM |
| Antimicrobial Susceptibility | S. aureus | MIC | 32 µg/mL |
| Antimicrobial Susceptibility | E. coli | MIC | 64 µg/mL |
| Cytotoxicity | HeLa cells | IC50 | > 200 µM |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments.
Caption: Overall experimental workflow for the in vitro characterization.
Caption: Schematic of the coupled alanine racemase inhibition assay.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vitro characterization of the novel compound, β-Chloro-L-alanine hydroxylamine. By systematically evaluating its physicochemical properties, enzyme inhibitory potential, antimicrobial activity, and cytotoxicity, researchers can gain a comprehensive preliminary understanding of its biological profile.
Positive results from these studies, such as potent enzyme inhibition, significant antimicrobial activity, and low cytotoxicity, would warrant further investigation. Subsequent studies could include mechanism of action studies, determination of the mode of enzyme inhibition (e.g., reversible vs. irreversible), and screening against a broader panel of bacterial strains and human cell lines. This structured approach ensures that the evaluation of novel compounds is conducted with scientific integrity, providing a solid foundation for potential future drug development efforts.
References
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. ([Link])
-
Parihar, A., Gahlaut, A., & Chhillar, A. K. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 6(1), 127-134. ([Link])
- Google Patents. (1982). Process for preparing beta-chloroalanine. ()
-
bioRxiv. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. ([Link])
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1350–1352. ([Link])
-
American Society for Microbiology. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology. ([Link])
-
Chem-Impex International. (n.d.). b-Chloro-L-alanine. ([Link])
-
Al-Bayati, M. A. (2025). Amino Acid Analysis and Cytotoxicity Study of Iraqi Ocimum basilicum Plant. PMC. ([Link])
-
SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. ([Link])
-
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. ([Link])
-
Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478. ([Link])
-
Cheung, K. S., et al. (1983). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 26(12), 1733-1741. ([Link])
-
ResearchGate. (n.d.). Figure 6: Chemical inhibition of AlaA by β-chloro-L-alanine is... ([Link])
-
ResearchGate. (n.d.). (PDF) Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. ([Link])
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. ([Link])
-
Taylor & Francis Online. (2015). Inhibitors of alanine racemase enzyme: a review. ([Link])
-
RSC Publishing. (2005). Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively. ([Link])
-
PubChem. (n.d.). beta-Chloroalanine. ([Link])
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. ([Link])
-
ScienceDirect. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and. ([Link])
-
Frontiers. (2019). The Synthesis and Role of β-Alanine in Plants. ([Link])
-
PubMed. (n.d.). Inhibition of bacterial growth by beta-chloro-D-alanine. ([Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scispace.com [scispace.com]
- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. mdpi.com [mdpi.com]
- 15. Amino Acid Analysis and Cytotoxicity Study of Iraqi Ocimum basilicum Plant - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Insights and Future Directions: A Technical Guide to the Biological Activity of β-Chloro-L-alanine and its Hydroxylamine Derivative
This technical guide provides a comprehensive analysis of the foundational research into the biological activity of β-chloro-L-alanine, a potent enzyme inhibitor with significant antibacterial and potential anticancer properties. Recognizing a critical knowledge gap in the scientific literature, this document extends the discussion to its derivative, β-chloro-L-alanine hydroxylamine. While direct research on the hydroxylamine is sparse, this guide synthesizes the known attributes of the parent compound to propose a structured research framework for elucidating the biological activity and therapeutic potential of this promising, yet understudied, molecule.
Part 1: The Established Landscape: Biological Activity of β-Chloro-L-alanine
β-Chloro-L-alanine is a synthetic amino acid analogue that has been extensively studied for its ability to interfere with various metabolic pathways, primarily through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[1][] Its biological effects are pleiotropic, impacting bacteria, and mammalian cells, which has led to its investigation as both an antimicrobial agent and a modulator of cancer cell metabolism.
Mechanism of Action: A Tale of Enzyme Inhibition
The primary mechanism of action for β-chloro-L-alanine is the irreversible inhibition of several key enzymes involved in amino acid metabolism.[][3][4] This inhibitory action is often covalent, leading to the inactivation of the target enzyme.
-
Alanine Racemase: A crucial enzyme in bacteria for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. By inhibiting alanine racemase, β-chloro-L-alanine disrupts cell wall synthesis, leading to bacteriostatic or bactericidal effects.[3][4][5][6] The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[6][7]
-
Transaminases: β-Chloro-L-alanine is a known inhibitor of several transaminases (aminotransferases). For instance, it reversibly inhibits the alanine-valine transaminase (Transaminase C) and the branched-chain amino acid transaminase (Transaminase B) in E. coli.[3][8] This inhibition can lead to auxotrophic requirements for certain amino acids, such as isoleucine and valine in E. coli.[3][8]
-
Alanine Aminotransferase (ALAT): In mammalian cells, β-chloro-L-alanine inhibits ALAT, an enzyme pivotal for linking amino acid and carbohydrate metabolism.[1][] This inhibition has been explored as a potential anti-cancer strategy. By blocking ALAT, β-chloro-L-alanine can impair D-glucose uptake and L-alanine production in cancer cells, thereby disrupting their energy metabolism.[]
-
Other Enzymes: The inhibitory activity of β-chloro-L-alanine extends to other enzymes such as threonine deaminase and L-aspartate-β-decarboxylase.[3]
Antimicrobial Properties
The potent inhibitory effect of β-chloro-L-alanine on alanine racemase forms the basis of its antibacterial activity. The disruption of peptidoglycan synthesis makes it an attractive candidate for the development of novel antibiotics.[5][6] Di- and tripeptides containing β-chloro-L-alanine have been synthesized and evaluated as broad-spectrum antibacterial agents.[5]
Anti-neoplastic Potential
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased rate of glycolysis followed by lactic acid fermentation even in the presence of abundant oxygen. By inhibiting ALAT, β-chloro-L-alanine can interfere with this altered metabolism, potentially leading to a reduction in tumor growth.[] Studies have shown that β-chloro-L-alanine hydrochloride can suppress tumor progression in lung carcinoma.[1]
Part 2: The Frontier: β-Chloro-L-alanine Hydroxylamine - A Molecule of Untapped Potential
While β-chloro-L-alanine is well-documented, its hydroxylamine derivative, β-chloro-L-alanine hydroxylamine, remains largely unexplored in the scientific literature. Commercial suppliers describe it as a versatile building block for synthesizing amino acids and peptides, with potential applications in pharmaceutical development, particularly for neurological disorders, and as an antimicrobial agent.[9] The introduction of a hydroxylamine functional group is noted to enhance its reactivity, suggesting it could be a valuable tool for modifying biomolecules.[9]
The hydroxylamine moiety (-NHOH) is isosteric and isoelectronic with the primary amine (-NH2) but possesses distinct chemical properties, including increased nucleophilicity and the ability to form stable oxime linkages. These characteristics suggest that β-chloro-L-alanine hydroxylamine could exhibit a unique biological activity profile compared to its parent compound.
Part 3: A Proposed Research Framework for Characterizing β-Chloro-L-alanine Hydroxylamine
Given the paucity of data, a systematic investigation is required to elucidate the biological activity of β-chloro-L-alanine hydroxylamine. The following experimental workflow is proposed as a starting point for foundational research.
Caption: Proposed experimental workflow for the characterization of β-chloro-L-alanine hydroxylamine.
Phase 1: Foundational In Vitro Screening
Objective: To establish the primary biological activities of β-chloro-L-alanine hydroxylamine.
Experimental Protocols:
-
Synthesis and Purity Confirmation:
-
Synthesize β-chloro-L-alanine hydroxylamine using established or novel chemical methods.
-
Confirm the identity and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
-
-
Enzyme Inhibition Assays:
-
Target Enzymes: Alanine racemase (bacterial), Alanine aminotransferase (mammalian), and a panel of other PLP-dependent transaminases.
-
Methodology:
-
Express and purify recombinant target enzymes.
-
Perform enzyme activity assays in the presence of varying concentrations of β-chloro-L-alanine hydroxylamine and the parent compound as a positive control.
-
Use a suitable spectrophotometric or fluorometric method to measure enzyme activity.
-
Calculate IC50 values to determine the inhibitory potency.
-
-
-
Antimicrobial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:
-
Bacterial Panel: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of β-chloro-L-alanine hydroxylamine in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration that inhibits visible bacterial growth.
-
To determine the MBC, subculture from wells with no visible growth onto agar plates and determine the lowest concentration that results in ≥99.9% killing.
-
-
-
In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of cancer cell lines (e.g., lung, breast, colon) and a non-cancerous control cell line (e.g., fibroblasts).
-
Methodology (MTT or similar viability assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of β-chloro-L-alanine hydroxylamine for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
-
-
Phase 2: Delving into the Mechanism
Objective: To understand how β-chloro-L-alanine hydroxylamine exerts its biological effects.
Experimental Protocols:
-
Enzyme Inhibition Kinetics:
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
-
Methodology:
-
Perform enzyme activity assays with varying concentrations of both the substrate and β-chloro-L-alanine hydroxylamine.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mechanism of inhibition and the inhibition constant (Ki).
-
-
-
Cellular Uptake and Target Engagement:
-
Objective: To confirm that the compound enters the target cells and interacts with its putative enzyme targets.
-
Methodology:
-
Synthesize a tagged (e.g., fluorescent or biotinylated) version of β-chloro-L-alanine hydroxylamine.
-
Treat cells with the tagged compound and visualize its cellular localization using microscopy.
-
Perform pull-down assays using the biotinylated compound to identify interacting proteins, followed by mass spectrometry.
-
-
Phase 3: Preliminary In Vivo Assessment
Objective: To evaluate the efficacy and safety of β-chloro-L-alanine hydroxylamine in animal models.
Experimental Protocols:
-
Murine Model of Bacterial Infection:
-
Model: A relevant infection model, such as a thigh infection model or a systemic infection model.
-
Methodology:
-
Infect mice with a pathogenic bacterial strain.
-
Administer β-chloro-L-alanine hydroxylamine at various doses and schedules.
-
Monitor animal survival and bacterial burden in relevant tissues.
-
-
-
Cancer Xenograft Model:
-
Model: Subcutaneous implantation of human cancer cells into immunocompromised mice.
-
Methodology:
-
Once tumors are established, treat mice with β-chloro-L-alanine hydroxylamine.
-
Measure tumor volume over time to assess anti-tumor efficacy.
-
-
Part 4: Data Summary and Future Outlook
The following tables present a hypothetical summary of expected data from the proposed foundational research, comparing β-chloro-L-alanine with its hydroxylamine derivative.
Table 1: Comparative Enzyme Inhibition
| Compound | Alanine Racemase IC50 (µM) | ALAT IC50 (µM) |
| β-Chloro-L-alanine | Reported Values | Reported Values |
| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| β-Chloro-L-alanine | Reported Values | Reported Values |
| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |
Table 3: Comparative In Vitro Cytotoxicity (GI50 in µM)
| Compound | Lung Cancer Cell Line | Normal Fibroblast Cell Line |
| β-Chloro-L-alanine | Reported Values | Reported Values |
| β-Chloro-L-alanine Hydroxylamine | To be determined | To be determined |
The biological activity of β-chloro-L-alanine hydroxylamine represents a significant underexplored area with therapeutic potential. The enhanced reactivity of the hydroxylamine group may lead to a more potent or selective inhibitor compared to its parent compound. The proposed research framework provides a clear and logical path to systematically characterize this molecule, potentially unlocking new avenues for the development of novel antimicrobial and anti-neoplastic agents.
Caption: Hypothesized mechanisms of action for β-chloro-L-alanine hydroxylamine.
References
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1350–1352. [Link]
-
Cheung, K. S., Wasserman, S. A., Dudek, E., Lerner, S. A., & Johnston, M. (1983). Chloroalanyl and propargylglycyl di- and tripeptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of medicinal chemistry, 26(12), 1733–1741. [Link]
-
Soper, T. S., & Manning, J. M. (1976). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Antimicrobial Agents and Chemotherapy, 9(3), 417-421. [Link]
-
β-Chloro-L-alanine, AMS.T6987-50-MG. Amsbio. [Link]
-
Kaczmarek, M. T., & Walsh, C. T. (1978). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial agents and chemotherapy, 13(1), 31–37. [Link]
Sources
- 1. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Utilizing β-Chloro-L-alanine and Hydroxylamine for Advanced Studies in Amino Acid Metabolism
Introduction: Deciphering the Crossroads of Cellular Metabolism
Amino acid metabolism represents a fundamental hub of cellular activity, extending far beyond simple protein synthesis. These pathways are critical for energy production, nucleotide synthesis, neurotransmission, and maintaining cellular homeostasis.[1][2] The intricate network of enzymes that govern these transformations makes studying them a complex yet vital task for understanding disease and developing novel therapeutics.[1][3] A powerful and established strategy for elucidating the function of specific enzymes and pathways is the use of selective inhibitors.[4][5] By observing the systemic effects of blocking a particular metabolic step, researchers can deduce the role of the targeted enzyme and map the flow of metabolites.
This guide provides a comprehensive overview and detailed protocols for using β-Chloro-L-alanine (BCA), a potent enzyme inactivator, and hydroxylamine, a classic cofactor-targeting reagent, to investigate the roles of pyridoxal phosphate (PLP)-dependent enzymes in amino acid metabolism.
Section 1: The Primary Tool - β-Chloro-L-alanine (BCA)
β-Chloro-L-alanine is a synthetic amino acid analog that serves as an invaluable tool for biochemists and cell biologists.[][7] Its structural similarity to L-alanine allows it to be recognized and processed by certain enzymes, but its unique chlorinated structure leads to potent and often irreversible inhibition.[8]
Mechanism of Action: Suicide Inactivation
BCA's primary targets are enzymes that utilize pyridoxal phosphate (PLP), the active form of Vitamin B6, as a cofactor.[][9] PLP is essential for a vast array of reactions involving amino acids, including transamination, decarboxylation, and elimination reactions.[10][11][12]
BCA functions as a "suicide inhibitor." The target enzyme binds to BCA as if it were a natural substrate and initiates its catalytic cycle. However, the enzyme's own catalytic action transforms BCA into a highly reactive intermediate. This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to irreversible inactivation.[9] This mechanism is exceptionally specific, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.
Figure 1: Mechanism of suicide inactivation of a PLP-dependent enzyme by β-Chloro-L-alanine.
Key Enzymatic Targets and Applications
BCA's utility stems from its ability to inhibit a range of critical enzymes in amino acid metabolism. This makes it a versatile tool for applications in basic research, drug development, and microbiology.[][8][13]
| Property | Description |
| Synonyms | 3-Chloro-L-alanine, L-β-Chloroalanine[8] |
| CAS Number | 2731-73-9[8] |
| Molecular Formula | C₃H₆ClNO₂[] |
| Molecular Weight | 123.54 g/mol [] |
| Primary Mechanism | Irreversible inhibitor of PLP-dependent enzymes[][9] |
| Storage | Store at 2-8°C or -20°C for long-term stability[] |
| Solubility | Soluble in water[14] |
| Table 1: Physicochemical Properties and Handling of β-Chloro-L-alanine. |
Some of the most well-studied enzyme targets for BCA are listed below. Inhibition of these enzymes can have profound effects on cellular metabolism, which can be quantified to understand pathway dynamics.
| Enzyme Target | Metabolic Pathway | Research Application |
| Alanine Racemase | Peptidoglycan Synthesis (Bacteria) | Antibacterial drug development, studying bacterial cell wall synthesis.[7][15][16][17] |
| Alanine Aminotransferase (ALT) | Alanine & Glutamate Metabolism | Studying nitrogen balance, gluconeogenesis, and cancer metabolism.[4][] |
| Aspartate Aminotransferase (AST) | Aspartate & Glutamate Metabolism | Investigating the malate-aspartate shuttle and amino acid interconversion.[4][9] |
| Threonine Deaminase | Threonine Degradation | Elucidating pathways for branched-chain amino acid synthesis.[7][14] |
| Branched-Chain Amino Acid Transaminase | BCAA Metabolism (Val, Leu, Ile) | Studying metabolic disorders like Maple Syrup Urine Disease and requirements for bacterial growth.[7][18] |
| Serine Palmitoyltransferase | Sphingolipid Synthesis | Investigating the synthesis of complex lipids and their role in cell signaling. |
| Table 2: Key PLP-Dependent Enzymes Targeted by β-Chloro-L-alanine and Their Research Contexts. |
Section 2: The Confirmatory Tool - Hydroxylamine
Hydroxylamine (NH₂OH) is a simple inorganic compound that serves as a useful, albeit less specific, tool for studying PLP-dependent enzymes.
Mechanism of Action: Cofactor Sequestration
Unlike BCA, which is processed by the enzyme, hydroxylamine directly attacks the PLP cofactor itself.[19] The aldehyde group of PLP is highly reactive and forms a stable oxime with hydroxylamine.[20] This reaction can effectively sequester the PLP cofactor, breaking the Schiff base linkage that tethers it to the enzyme's active site and rendering the apoenzyme inactive.[21]
Because it targets the cofactor directly, hydroxylamine will inhibit most PLP-dependent enzymes. This makes it an excellent positive control in experiments to confirm that an observed metabolic effect is indeed due to the inhibition of a PLP-dependent process.
Section 3: Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and interpretable results. The following protocols are designed as self-validating systems, with integrated controls to ensure scientific integrity.
Protocol 1: In Vitro Kinetic Analysis of Enzyme Inhibition
Objective: To characterize the inhibitory effect and determine the potency (e.g., IC₅₀) of BCA against a purified PLP-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate(s)
-
Assay buffer (optimized for enzyme activity)
-
β-Chloro-L-alanine (stock solution in water or assay buffer)
-
Hydroxylamine hydrochloride (stock solution, pH adjusted)
-
Microplate reader (spectrophotometric or fluorometric)[22]
-
96-well UV-transparent or black microplates
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of BCA in water. Prepare a 1 M stock of hydroxylamine, adjusting the pH to match the assay buffer. Serially dilute the inhibitors to create a range of working concentrations.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Negative Control (100% Activity): Enzyme + Buffer + Vehicle (water)
-
Inhibitor Wells: Enzyme + Buffer + BCA (at various final concentrations)
-
Positive Control: Enzyme + Buffer + Hydroxylamine (at a high final concentration, e.g., 10 mM)
-
Blank: Buffer + Substrate (to measure non-enzymatic reaction)
-
-
Pre-incubation (Crucial for Irreversible Inhibitors): Add the enzyme to the wells containing buffer and inhibitor/vehicle. Incubate for a defined period (e.g., 15-30 minutes) at the reaction temperature. This step is critical for time-dependent irreversible inhibitors like BCA to allow for the inactivation reaction to occur.
-
Initiate Reaction: Add the substrate(s) to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of enzyme activity for each BCA concentration relative to the negative control.
-
Plot the % activity versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Self-Validation System:
-
The Positive Control (Hydroxylamine) should show near-complete inhibition, confirming the enzyme is PLP-dependent.
-
The Blank ensures that the observed signal is due to enzymatic activity.
-
Comparing the IC₅₀ after different pre-incubation times can provide evidence of time-dependent (irreversible) inhibition.
Protocol 2: Cell-Based Analysis of Amino Acid Metabolism
Objective: To determine how BCA impacts a specific metabolic pathway in a cellular context by measuring changes in metabolite levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium and supplements
-
β-Chloro-L-alanine
-
6-well or 12-well cell culture plates
-
Metabolite extraction buffer (e.g., 80% methanol chilled to -80°C)
-
Instrumentation for metabolite analysis (LC-MS/MS or GC-MS)[3][23][24][25]
Figure 2: General workflow for studying metabolic disruption in cultured cells.
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment. Allow them to adhere and grow for 24 hours.
-
Treatment: Remove the old medium and replace it with fresh medium containing either vehicle (e.g., sterile water) or BCA at various concentrations (a dose-response is recommended, e.g., 10 µM, 50 µM, 200 µM). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Metabolite Extraction:
-
Quickly aspirate the medium.
-
Wash the cells once with ice-cold saline to remove extracellular metabolites.
-
Immediately add ice-cold 80% methanol to the plate to quench all enzymatic activity and lyse the cells.
-
Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the small-molecule metabolites, to a new tube for analysis.
-
-
Metabolomic Analysis: Analyze the metabolite extracts using a targeted LC-MS/MS method. This technique allows for the precise identification and quantification of specific amino acids and related metabolites based on their mass-to-charge ratio and fragmentation patterns.[23][24]
-
Data Analysis:
-
Normalize the data to cell number or total protein content.
-
Compare the levels of key metabolites (e.g., the substrate of the target enzyme should accumulate, while the product should be depleted) between control and BCA-treated samples.
-
Use statistical analysis (e.g., t-test, ANOVA) to determine significant changes.
-
Self-Validation System:
-
Rescue Experiment: A crucial control is to supplement the culture medium of BCA-treated cells with the expected product of the inhibited enzyme. If the downstream metabolic or phenotypic effects of BCA are reversed, it provides strong evidence for on-target activity.[7][26] For example, if BCA inhibits an enzyme in the valine synthesis pathway, adding valine to the medium should rescue cell growth.[7]
Section 4: Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed in in vitro assay | Enzyme is not PLP-dependent; BCA concentration is too low; Insufficient pre-incubation time. | Test with hydroxylamine to confirm PLP-dependence. Increase BCA concentration range. Increase pre-incubation time to 60 minutes. |
| High variability in cell-based assay | Inconsistent cell numbers; Inefficient quenching; Metabolite degradation. | Normalize data to total protein. Ensure quenching and extraction steps are performed rapidly on ice. Keep samples at -80°C until analysis. |
| Unexpected changes in unrelated metabolites | Off-target effects of BCA; Broad metabolic disruption due to cell stress or death. | Perform a cell viability assay (e.g., MTT, trypan blue) to ensure BCA concentration is not overtly toxic. Lower the inhibitor concentration and/or shorten the treatment time. |
| Inconclusive LC-MS/MS data | Poor chromatographic separation; Matrix effects (ion suppression). | Optimize the LC gradient. Use an internal standard (a stable isotope-labeled version of the analyte) for more accurate quantification.[24] Dilute the sample to reduce matrix effects. |
| Table 3: Common Troubleshooting Guide. |
Conclusion
β-Chloro-L-alanine, when used in concert with the confirmatory reagent hydroxylamine and within a framework of robust experimental design, is a powerful molecule for dissecting the complex world of amino acid metabolism. By leveraging its mechanism of suicide inactivation, researchers can selectively shut down key enzymatic nodes and observe the resulting metabolic perturbations. The protocols outlined here provide a foundation for using these tools to generate high-quality, verifiable data, advancing our understanding of cellular biochemistry in both health and disease.
References
-
J&K Scientific LLC. (2014, January 30). Boc-b-chloro-L-alanine | 71404-98-3. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Amino Acid Metabolism Assay Kits. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 26). What are Aminotransferase inhibitors and how do they work? Retrieved from [Link]
-
Muñoz, F., Donoso, J., & Echevarria, G. (1988). Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b. PubMed. Retrieved from [Link]
-
Van der Zanden, S. Y., et al. (2024, August 14). Targeting amino acid-metabolizing enzymes for cancer immunotherapy. Frontiers in Immunology. Retrieved from [Link]
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology. Retrieved from [Link]
-
Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry. Retrieved from [Link]
-
Oro, J., Kimball, A., Fritz, R., & Master, F. (1959). Amino acid synthesis from formaldehyde and hydroxylamine. Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
Science.gov. (n.d.). pyridoxal phosphate-dependent enzyme: Topics. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Johnston, M., & Mobashery, S. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry. Retrieved from [Link]
-
AccessMedicine. (n.d.). ENZYMES AND AMINO ACID/PROTEIN METABOLISM | The Big Picture. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enzyme Inhibition in Metabolic Disorders and its Applications. Retrieved from [Link]
-
Cohen, S. A., & Jones, A. D. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. Retrieved from [Link]
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Hildebrandt, T. M., et al. (2014, August 11). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany. Retrieved from [Link]
-
Eliot, A. C., & Kirsch, J. F. (2005, September 21). Stereochemistry of Reactions of the inhibitor/substrates L- And D-beta-chloroalanine With Beta-Mercaptoethanol Catalysed by L-aspartate Aminotransferase and D-amino Acid Aminotransferase Respectively. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Previously reported hydroxylamines for KAHA ligation and the threonine variant. Retrieved from [Link]
-
Immunomart. (n.d.). β-Chloro-L-alanine. Retrieved from [Link]
-
Brenner, S., & Kornberg, H. L. (1958). On the reaction of hydroxylamine with esters of amino acids. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Eliot, A. C., & Kirsch, J. F. (2018, September 5). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Retrieved from [Link]
-
Fialkov, A. B., et al. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. PubMed Central. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Retrieved from [Link]
- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
-
Kaczorowski, G., et al. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Biological Chemistry. Retrieved from [Link]
-
MDPI. (2023, March 14). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]
-
McAllister, T. G., et al. (2026, January 29). Improved Sample Preparation for β-N-Methylamino-l-Alanine (BMAA) Analysis by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry and Assessment of Freshwater Cyanobacterial Cultures from Aotearoa New Zealand. Environmental Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]
-
MIT OpenCourseWare. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Frontiers | Targeting amino acid-metabolizing enzymes for cancer immunotherapy [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 15. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Chloro-L-alanine hydrochloride | CAS 51887-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pyridoxal phosphate-dependent enzyme: Topics by Science.gov [science.gov]
- 20. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 21. Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amino Acid Metabolism Assay Kits - CD Biosynsis [biosynsis.com]
- 23. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tsapps.nist.gov [tsapps.nist.gov]
- 26. journals.asm.org [journals.asm.org]
experimental design for in vivo studies with beta-Chloro-L-alanine hydroxylamine
Application Note: Experimental Design for In Vivo Studies with -Chloro-L-alanine Hydroxylamine (BCA-NHOH)
Executive Summary & Chemical Context[1][2][3][4][5][6]
-Chloro-L-alanine hydroxylamineThis guide outlines a rigorous in vivo experimental framework. Unlike standard efficacy studies, this protocol emphasizes the mechanism-based inactivation (suicide inhibition) nature of the compound, requiring specific timing and biomarkers to distinguish between competitive inhibition and irreversible inactivation.
Key Mechanistic Targets
Mechanism of Action & Rationale
To design an effective in vivo study, one must understand the "Suicide Substrate" kinetics. The compound is chemically inert until processed by the target enzyme, which converts it into a reactive intermediate (an aminoacrylate) that covalently binds to the PLP cofactor or the enzyme active site, permanently disabling it.
Mechanistic Pathway Diagram
Caption: Kinetic pathway of suicide inhibition. The partition ratio (turnover vs. inactivation) determines the required in vivo dosage frequency.
Pre-Study Validation: Formulation & Stability
The hydroxamic acid moiety is susceptible to hydrolysis in plasma. Before animal dosing, stability must be confirmed.
-
Vehicle: Saline (0.9% NaCl) or PBS (pH 7.4). Avoid alkaline buffers which accelerate hydroxamic acid hydrolysis.
-
Stability Check: Incubate 10 µM BCA-NHOH in mouse plasma at 37°C. Analyze via LC-MS/MS at 0, 15, 30, and 60 min.
-
Go/No-Go Criteria: If
min, consider encapsulation or continuous infusion rather than bolus injection.
-
Phase I: Maximum Tolerated Dose (MTD) & Toxicity
Since
Experimental Design Table
| Parameter | Specification | Rationale |
| Species/Strain | CD-1 Mice (Male/Female) | Outbred strain preferred for robust toxicology screening. |
| Group Size | n=3 per dose level | "Staggered up-and-down" design to minimize animal usage. |
| Route | Intraperitoneal (IP) | Standard for bioavailability; bypasses potential first-pass gut hydrolysis. |
| Dose Escalation | 10, 30, 100, 300 mg/kg | Log-based escalation. Parent BCA LD50 is approx 100-200 mg/kg range. |
| Observation | 24 - 72 Hours | Acute toxicity (seizures, lethargy) usually appears within 6 hours. |
| Biomarkers | Serum ALT/AST, Glucose | High ALT indicates liver damage; Hypoglycemia indicates gluconeogenesis block. |
Protocol Steps
-
Baseline: Collect 20 µL tail vein blood for baseline ALT and Glucose levels.
-
Dosing: Administer single bolus IP.
-
Monitoring: Monitor for neurotoxicity (tremors) every 30 mins for 4 hours. (BCA can affect GABA metabolism).
-
Endpoint: At 24h, euthanize and harvest liver/kidney for histology if gross pathology is observed.
Phase II: Pharmacokinetics (PK) & Biodistribution
Understanding the half-life of the hydroxylamine derivative specifically is vital, as it may differ from the acid form.
-
Dose: Select 50% of the MTD determined in Phase I.
-
Timepoints: 5, 15, 30, 60, 120, 240 min post-dose.
-
Analysis: LC-MS/MS targeting the parent (BCA-NHOH) and metabolite (BCA-OH).
-
Critical Output: Determine if BCA-NHOH circulates intact or acts as a prodrug for BCA-OH.
Phase III: Efficacy Study (Antimicrobial Model)
This protocol uses a Murine Thigh Infection Model (Neutropenic), the gold standard for antimicrobial PK/PD, to test efficacy against Alr-dependent pathogens (e.g., S. aureus or E. coli).
Experimental Workflow Diagram
Caption: Neutropenic Thigh Infection Model workflow for assessing antimicrobial efficacy.
Detailed Protocol
-
Neutropenia Induction: Cyclophosphamide (150 mg/kg IP) on Day -4 and (100 mg/kg IP) on Day -1.
-
Infection: Inoculate
CFU of S. aureus (methicillin-resistant strain preferred if testing novel potency) into the posterior thigh muscle. -
Treatment Groups (n=6 mice/group):
-
Vehicle: PBS.
-
Positive Control: D-Cycloserine (known Alr inhibitor) at 50 mg/kg.
-
Test Article: BCA-NHOH at determined safe doses (e.g., 20 mg/kg, 60 mg/kg) q.12.h or q.6.h depending on PK.
-
-
Endpoint:
-
Euthanize at 24 hours.[3]
-
Aseptically remove thigh muscle.
-
Homogenize in sterile saline.
-
Serial dilutions plated on Mueller-Hinton agar.
-
Success Metric:
log reduction in CFU compared to vehicle.
-
Data Analysis & Interpretation
D-Alanine Rescue Check (Mechanism Validation)
To prove the observed effect is due to Alanine Racemase inhibition and not general toxicity or off-target effects, perform a Rescue Experiment :
-
Group A: BCA-NHOH + D-Alanine (Exogenous D-Ala bypasses the need for the racemase).
-
Group B: BCA-NHOH + L-Alanine.
-
Result: If Group A survives/grows (bacteria) and Group B dies, the mechanism is confirmed as Alr inhibition.
Statistical Treatment
-
CFU Data: Log-transform raw counts before analysis.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance: P < 0.05 required.
References
- Chemical Identity & Properties
-
Mechanism of Action (Parent Compound)
-
Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine."[1][4][2][5] Proceedings of the National Academy of Sciences, 71(2), 417–421. (Establishes the Alr inhibition mechanism).
- Wang, E., & Walsh, C. (1978). "Suicide substrates for the alanine racemase of Escherichia coli B." Biochemistry, 17(7), 1313-1321. (Defines the kinetic partitioning of beta-chloro-alanine).
-
- In Vivo Methodology: Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases, 26(1), 1-10. (Basis for the neutropenic thigh model protocol). Prosser, G. A., & de Carvalho, L. P. S. (2013). "Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine." FEBS Journal. (Context for using Cycloserine as a positive control).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to L-cycloserine incurs survival costs and behavioral alterations in Aedes aegypti females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
Probing Enzyme Function: A Detailed Guide to the Application of β-Chloro-L-alanine and its Hydroxylamine Derivative
Introduction: Unveiling Enzyme Mechanisms with Precision Chemical Tools
In the intricate world of enzymology and drug discovery, the ability to dissect enzyme mechanisms is paramount. Chemical probes, molecules designed to interact with specific enzymes, are indispensable tools in this endeavor. Among these, mechanism-based inhibitors, also known as suicide inhibitors, offer a powerful approach to irreversibly inactivate a target enzyme, thereby providing invaluable insights into its catalytic machinery. This guide provides a comprehensive overview and detailed protocols for the use of β-chloro-L-alanine (β-Cl-Ala) and its derivative, β-chloro-L-alanine hydroxylamine, as chemical probes for enzyme function, with a particular focus on pyridoxal 5'-phosphate (PLP)-dependent enzymes.
β-Chloro-L-alanine, a halogenated amino acid analogue, has long been recognized for its potent and specific inactivation of a range of enzymes involved in amino acid metabolism.[1][2] Its utility stems from its ability to enter the active site of PLP-dependent enzymes and, through the enzyme's own catalytic action, transform into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.[3][4][5] This process of "suicide inactivation" makes β-Cl-Ala a highly specific and effective tool for studying enzyme function, validating drug targets, and understanding metabolic pathways.[6][]
This document will delve into the molecular mechanism of action of β-Cl-Ala, provide detailed protocols for its application in enzyme inhibition studies, and discuss the potential utility of its hydroxylamine derivative as a complementary chemical probe.
Mechanism of Action: The "Suicide" of an Enzyme
The inhibitory prowess of β-chloro-L-alanine lies in its elegant hijacking of the catalytic cycle of pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes, crucial for a vast array of metabolic reactions involving amino acids, utilize the PLP cofactor to form a Schiff base (internal aldimine) with a lysine residue in the active site.[8][9]
The journey of β-Cl-Ala from a benign substrate analogue to a potent inactivator can be broken down into the following key steps:
-
Formation of the External Aldimine: β-Cl-Ala enters the active site and, through a transimination reaction, displaces the active site lysine to form a new Schiff base with the PLP cofactor. This new complex is known as the external aldimine.[8][9]
-
Enzyme-Catalyzed β-Elimination: The enzyme's catalytic machinery then proceeds as it would with a natural substrate. A basic residue in the active site abstracts the α-proton of β-Cl-Ala, and the PLP cofactor acts as an electron sink to stabilize the resulting carbanion. This is followed by the β-elimination of the chloride ion, a good leaving group.[3][10]
-
Generation of a Reactive Michael Acceptor: The β-elimination step generates a highly reactive α,β-unsaturated imine intermediate. This intermediate is a potent Michael acceptor, poised for nucleophilic attack.[3]
-
Irreversible Covalent Modification: A nucleophilic residue within the enzyme's active site, often the same lysine that initially formed the internal aldimine, attacks the β-carbon of the reactive intermediate. This attack forms a stable, covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the enzyme.[3][4][5]
This "suicide" mechanism ensures high specificity, as the inhibitor is only activated by the target enzyme's catalytic machinery.
Visualizing the Mechanism of Suicide Inhibition
The following diagram illustrates the step-by-step mechanism of suicide inhibition of a PLP-dependent enzyme by β-chloro-L-alanine.
Caption: Mechanism of suicide inhibition of a PLP-dependent enzyme by β-chloro-L-alanine.
β-Chloro-L-alanine Hydroxylamine: An Emerging Probe
While β-chloro-L-alanine is a well-established tool, its hydroxylamine derivative, β-chloro-L-alanine hydroxylamine, is a commercially available compound with potential applications in probing enzyme function.[11][12] Although detailed mechanistic studies on its action as an enzyme inhibitor are not as prevalent in the scientific literature, we can infer its potential mechanism based on the known reactivity of hydroxylamines.
The hydroxylamine moiety can act as a nucleophile and may interact with the PLP cofactor or other electrophilic centers within the enzyme active site. It is plausible that β-chloro-L-alanine hydroxylamine could also act as a mechanism-based inhibitor, with the hydroxylamine group potentially influencing the reactivity of the molecule or the stability of the resulting covalent adduct. Further research is required to fully elucidate its mechanism of action and to determine its specific advantages as a chemical probe.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for utilizing β-chloro-L-alanine and its hydroxylamine derivative to study enzyme inhibition. These are general guidelines and may require optimization for specific enzymes and assay conditions.
Protocol 1: Determination of Time-Dependent Inhibition (IC50 Shift Assay)
This assay is a primary screen to determine if a compound exhibits time-dependent inhibition.[11][13]
Objective: To assess whether the inhibitory potency of β-Cl-Ala or its hydroxylamine derivative increases with pre-incubation time with the target enzyme.
Materials:
-
Target enzyme
-
β-Chloro-L-alanine or β-chloro-L-alanine hydroxylamine stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
NADPH (if required for the enzyme or a coupled assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Set up the Assay Plate:
-
No Pre-incubation: To wells, add assay buffer, inhibitor at various concentrations, and enzyme. Immediately add the substrate to initiate the reaction.
-
Pre-incubation without NADPH: To a separate set of wells, add assay buffer, inhibitor, and enzyme. Incubate for a defined period (e.g., 30 minutes) at the appropriate temperature. After pre-incubation, add the substrate to initiate the reaction.
-
Pre-incubation with NADPH (for CYP450s and other NADPH-dependent enzymes): To a third set of wells, add assay buffer, inhibitor, enzyme, and NADPH. Incubate for the same defined period as above. After pre-incubation, add the substrate to initiate the reaction.
-
-
Measure Enzyme Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement parameters will depend on the specific enzyme assay.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration under each condition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration for each condition.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each condition by fitting the data to a suitable dose-response model.
-
-
Interpretation: A significant decrease in the IC50 value (a "shift" to the left) in the pre-incubation conditions compared to the no pre-incubation condition is indicative of time-dependent inhibition.
Workflow for Time-Dependent Inhibition Assay
Caption: A typical workflow for a time-dependent inhibition (TDI) IC50 shift assay.
Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)
For inhibitors that exhibit time-dependent inhibition, this protocol allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[14][15]
Objective: To quantify the kinetic parameters of irreversible enzyme inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the inhibitor in the assay buffer.
-
Incubate these mixtures at a constant temperature.
-
-
Time-Course Aliquots:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into a solution containing a saturating concentration of the substrate to stop the inactivation reaction and measure the remaining enzyme activity. A large dilution factor (e.g., 100-fold) is crucial to prevent further significant inactivation during the activity measurement.[16]
-
-
Measure Residual Enzyme Activity: Measure the initial rate of the reaction for each aliquot.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will be the negative of the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition:
-
k_obs = (k_inact * [I]) / (K_I + [I])
-
Where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the inhibitor concentration
-
K_I is the inhibitor concentration at half-maximal inactivation
-
-
-
The values of k_inact and K_I can be determined from the non-linear regression of this plot. The ratio k_inact/K_I represents the second-order rate constant for the inactivation and is a measure of the inhibitor's efficiency.
-
Data Presentation and Interpretation
The results from enzyme inhibition studies with β-chloro-L-alanine and its derivatives can be summarized in a clear and concise manner.
Table 1: Target Enzymes for β-Chloro-L-alanine
| Enzyme | Organism | Type of Inhibition | Reference |
| Alanine Racemase | Escherichia coli | Suicide Inhibition | [17] |
| Alanine-Valine Transaminase | Escherichia coli | Reversible Inhibition | [18] |
| Alanine Aminotransferase | Human | Inhibition | |
| Serine Palmitoyltransferase | CHO cells | Mechanism-based | [5] |
| Alanine:Glyoxylate Aminotransferase | Human | α,β-elimination | [10] |
Note: The type of inhibition can vary depending on the specific enzyme and experimental conditions.
Safety and Handling
β-Chloro-L-alanine and its derivatives are research chemicals and should be handled with appropriate care.[17][19]
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling these compounds.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store the compounds at the recommended temperature, typically -20°C for long-term storage, to ensure stability.[1][20] Refer to the supplier's safety data sheet (SDS) for specific storage and handling instructions.[21][22]
Conclusion and Future Perspectives
β-Chloro-L-alanine is a powerful and well-characterized chemical probe for investigating the function of PLP-dependent enzymes. Its mechanism-based mode of action provides a high degree of specificity, making it an invaluable tool for target validation and mechanistic studies. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their own investigations.
The hydroxylamine derivative of β-chloro-L-alanine represents a promising, yet less explored, avenue for enzyme research. Future studies are needed to fully elucidate its mechanism of inhibition and to identify its unique applications. The continued development and characterization of such precision chemical probes will undoubtedly continue to advance our understanding of enzyme function and accelerate the discovery of new therapeutic agents.
References
-
[No Author]. (n.d.). CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Springer Nature Experiments. [Link]
-
[No Author]. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. [Link]
-
[No Author]. (n.d.). beta-Chloroalanine. PubChem. [Link]
-
[No Author]. (n.d.). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry. [Link]
-
[No Author]. (2022, August 1). Time Dependent Inhibition Workflow at AssayQuant. YouTube. [Link]
-
[No Author]. (n.d.). β-Chloro-L-alanine. Immunomart. [Link]
-
[No Author]. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. [Link]
-
[No Author]. (2019, December 30). Suicide inhibition. Wikipedia. [Link]
-
[No Author]. (n.d.). Chloroalanine. Wikipedia. [Link]
-
[No Author]. (n.d.). Drugs against PLP-dependent enzymes in market. ResearchGate. [Link]
-
[No Author]. (n.d.). Suicide inhibition. Wikipedia. [Link]
-
[No Author]. (2013, December 13). PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. [Link]
-
Moosavi-Movahedi, A. A., et al. (2021, October 9). An outlook on suicide enzyme inhibition and drug design. PMC. [Link]
-
[No Author]. (2008, September 15). Reactions of human liver peroxisomal alanine:glyoxylate aminotransferase with beta-chloro-L-alanine and L-cysteine: spectroscopic and kinetic analysis. PubMed. [Link]
- [No Author]. (n.d.). Synthetic method of 3-chloro-alanine.
-
[No Author]. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. [Link]
-
[No Author]. (n.d.). ENZYME INHIBITION. [Link]
-
[No Author]. (2024, December 16). Enzyme Inhibition – IB HL Biology Revision Notes. Save My Exams. [Link]
- [No Author]. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
[No Author]. (n.d.). Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
[No Author]. (2025, September 12). Mechanism-Based (Suicide) Inhibition in Enzyme Catalysis: Penicillin's Site of Action Explained. CSIR NET LIFE SCIENCE COACHING. [Link]
-
Toney, M. D. (n.d.). Controlling reaction specificity in pyridoxal phosphate enzymes. PMC. [Link]
-
[No Author]. (2023, August 23). Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method. PMC. [Link]
-
[No Author]. (n.d.). dl-ALANINE. Organic Syntheses Procedure. [Link]
-
Moosavi-Movahedi, A. A., et al. (2021, October 9). An outlook on suicide enzyme inhibition and drug design. SciSpace. [Link]
-
[No Author]. (2014, August 23). 25.5: Pyridoxal Phosphate- Vitamin B6. Chemistry LibreTexts. [Link]
-
[No Author]. (n.d.). Enzyme Kinetics 1 2013 527. [Link]
-
[No Author]. (n.d.). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers. [Link]
-
[No Author]. (n.d.). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. [Link]
-
[No Author]. (2025, May 1). Kinetic and Thermodynamic Analysis of Enzyme-Catalyzed Reactions in Biochemical Systems. ResearchGate. [Link]
Sources
- 1. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 6. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of human liver peroxisomal alanine:glyoxylate aminotransferase with beta-chloro-L-alanine and L-cysteine: spectroscopic and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 12. chemimpex.com [chemimpex.com]
- 13. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. assayquant.com [assayquant.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]
- 18. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. β-Chloro-L-alanine | CAS 2731-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. fishersci.com [fishersci.com]
Application Notes & Protocols: Utilizing β-Chloro-L-alanine for the Interrogation of Bacterial Cell Wall Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of β-Chloro-L-alanine as a potent and specific tool for studying the intricate process of bacterial peptidoglycan (PG) synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a framework grounded in mechanistic understanding, enabling robust experimental design and accurate data interpretation. The bacterial cell wall is a validated, high-value target for antimicrobial agents, and understanding its synthesis is paramount for discovering novel therapeutics. β-Chloro-L-alanine serves as a chemical probe to dissect this essential pathway.
The Central Role of D-Alanine in Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is conferred by peptidoglycan, a massive polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) glycan strands cross-linked by short peptide stems.[][2] A critical and non-negotiable component of this peptide stem is the D-isomer of the amino acid alanine. Unlike host mammalian cells, which exclusively use L-amino acids, bacteria employ D-alanine for cell wall construction. This metabolic distinction makes the enzymes responsible for D-alanine synthesis attractive targets for selective antibacterial agents.
The cytoplasmic biosynthesis of the UDP-MurNAc-pentapeptide precursor involves two key enzymes that are central to our discussion[3][4]:
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the stereochemical conversion of the abundant L-alanine to D-alanine.[5][6][7]
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide to form the final pentapeptide precursor.[6][8]
Inhibition of either of these enzymes starves the cell of the essential D-Ala-D-Ala dipeptide, halting peptidoglycan synthesis and ultimately leading to cell lysis due to osmotic stress.
Mechanism of Action: β-Chloro-L-alanine as a Specific Inhibitor
β-Chloro-L-alanine is a bacteriostatic amino acid analog that functions as a powerful inhibitor of alanine racemase.[9][10][11] Its structural similarity to L-alanine allows it to enter the active site of the Alr enzyme. Once in the active site, the chlorine atom facilitates a reaction with the PLP cofactor, leading to the irreversible inactivation of the enzyme.[12] This mechanism-based inhibition effectively shuts down the production of D-alanine.
While β-Chloro-L-alanine is highly effective against alanine racemase, it is crucial to acknowledge its potential for off-target effects. At higher concentrations, it can also inhibit other PLP-dependent enzymes, such as transaminases involved in branched-chain amino acid synthesis.[9][13] This is an important experimental consideration, as it may necessitate the supplementation of media with isoleucine and valine to isolate the effects on cell wall synthesis.[14]
This targeted action is analogous to the well-known antibiotic D-cycloserine, which is also a structural analog of D-alanine and inhibits both alanine racemase and D-alanine:D-alanine ligase.[5][8][12] By using β-Chloro-L-alanine, researchers can more specifically probe the consequences of inhibiting the racemase step alone.
Figure 2. Workflow for Peptidoglycan Precursor Analysis.
Methodology:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-logarithmic phase (OD₆₀₀ ~0.4-0.6). Split the culture into two flasks. To one, add β-Chloro-L-alanine to a final concentration of 0.5x MIC. The other serves as an untreated control. Incubate for 1-2 hours.
-
Cell Harvesting: Rapidly chill the cultures on ice and harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Precursor Extraction:
-
Resuspend the cell pellets in a small volume of ice-cold sterile water.
-
Transfer the suspension to a boiling water bath for 10 minutes to lyse the cells and denature proteins.
-
Immediately cool on ice, then centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) to pellet cell debris.
-
Carefully collect the supernatant containing the soluble nucleotide precursors.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase C18 HPLC column.
-
Use a gradient of a suitable buffer system (e.g., Buffer A: 50 mM sodium phosphate, pH 4.5; Buffer B: 75% Buffer A, 25% methanol).
-
Monitor the elution profile at 254 nm.
-
-
Data Interpretation: Compare the chromatograms of the treated and untreated samples. A prominent peak corresponding to UDP-MurNAc-pentapeptide will be observed in the β-Chloro-L-alanine-treated sample, which will be significantly smaller or absent in the control sample.
For detailed mechanistic studies or for screening compound libraries, an in vitro assay using purified alanine racemase is the gold standard.
Protocol 3: In Vitro Alanine Racemase Inhibition Assay (Coupled Assay)
This protocol measures the activity of purified Alr by coupling the production of D-alanine to a detectable signal.
Principle: Alanine Racemase converts L-Ala to D-Ala. The D-Ala is then oxidized by D-amino acid oxidase (DAAO), producing pyruvate and H₂O₂. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, generating a signal proportional to Alr activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 µM PLP.
-
Enzyme: Purified alanine racemase.
-
Substrate: 50 mM L-alanine.
-
Coupling System: D-amino acid oxidase (DAAO), horseradish peroxidase (HRP), and a detection reagent (e.g., Amplex Red).
-
Inhibitor: β-Chloro-L-alanine in various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add Assay Buffer, the coupling system components, and the desired concentration of β-Chloro-L-alanine.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) to allow for time-dependent inactivation.
-
Initiate the reaction by adding the L-alanine substrate.
-
-
Measurement: Immediately place the plate in a microplate reader and monitor the increase in fluorescence or absorbance over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Sample Data for IC₅₀ Determination:
| [β-Chloro-L-alanine] (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 0.1 | 450 | 10 |
| 1 | 300 | 40 |
| 5 | 255 | 49 |
| 10 | 150 | 70 |
| 100 | 50 | 90 |
By analyzing these kinetics, researchers can quantitatively compare the potency of different inhibitors and gain deeper insights into their mechanism of action.
References
-
Mobashery, S., et al. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-84. (URL: [Link])
-
Patsnap Synapse. (2024). What is the mechanism of Cycloserine? (URL: [Link])
-
Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. (URL: [Link])
-
Wikipedia. (n.d.). Cycloserine. (URL: [Link])
-
Consensus. (n.d.). Mechanism of action of D-Cycloserine in cognitive-behavior therapy. (URL: [Link])
-
S. B. Singh, et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Amsbio. (n.d.). β-Chloro-L-alanine. (URL: [Link])
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421. (URL: [Link])
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America. (URL: [Link])
-
Boisvert, W., et al. (1986). Mechanisms of action of chloroalanyl antibacterial peptides. The Journal of Biological Chemistry, 261(17), 7871-8. (URL: [Link])
-
Whalen, W. A., et al. (1986). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of bacteriology. (URL: [Link])
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417-21. (URL: [Link])
-
Taylor & Francis Online. (2026). Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies. (URL: [Link])
-
SlideShare. (n.d.). Inhibitors of cell wall synthesis. (URL: [Link])
-
Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. (URL: [Link])
-
ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... (URL: [Link])
-
MDPI. (n.d.). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. (URL: [Link])
-
Oxford Academic. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. (URL: [Link])
-
Scheffers, D. J., & Pinho, M. G. (2005). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and Molecular Biology Reviews, 69(4), 585-607. (URL: [Link])
Sources
- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. pnas.org [pnas.org]
- 12. tandfonline.com [tandfonline.com]
- 13. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for delivering beta-Chloro-L-alanine hydroxylamine to cell cultures
Application Note: Optimized Delivery Strategies for -Chloro-L-alanine and its Derivatives in Cellular Assays
Executive Summary
Alanine RacemaseAlanine Aminotransferase (ALAT)Serine Palmitoyltransferase (SPT)Effective delivery of BCA to cell cultures is frequently compromised by two factors:
-
Chemical Instability: Spontaneous
-elimination in aqueous media leads to degradation into pyruvate, ammonia, and chloride. -
Competitive Uptake: BCA utilizes the same transport systems (System A and System ASC) as L-alanine. Standard culture media (e.g., DMEM, RPMI) contain high concentrations of L-alanine that outcompete BCA for cellular entry.
This guide details protocols to overcome these barriers, ensuring precise intracellular delivery. It also addresses the specific handling of the Hydroxylamine derivative (CAS 163682-35-7) versus the standard Hydrochloride salt (CAS 51887-89-9).
Chemical Identity & Reagent Verification
Before proceeding, verify the exact chemical form of your reagent, as the solubilization protocols differ significantly.
| Feature | ||
| CAS Number | 51887-89-9 (salt) or 2731-73-9 (zwitterion) | 163682-35-7 |
| Primary Use | Enzyme Inhibition (ALAT, SPT, Alanine Racemase) | Synthetic Intermediate / Hydroxamic Acid Prodrug |
| Solubility | High in Water (>50 mg/mL) | Moderate in Water; Soluble in DMSO |
| Stability Risk | Hydrolysis of hydroxamic bond; Oxidation | |
| Storage | -20°C (Desiccated) | -20°C (Under Inert Gas) |
Critical Safety Note: If your protocol intends to use free Hydroxylamine (
) as a co-factor, exercise extreme caution. Hydroxylamine is a potent scavenger of carbonyls and will strip the PLP cofactor from enzymes, causing broad-spectrum inhibition unrelated to BCA. This guide assumes the use of the BCA molecule itself.
Mechanism of Action
Understanding the "Suicide Inhibition" mechanism is vital for experimental timing. BCA is unreactive until processed by the target enzyme.
Figure 1: Mechanism of Suicide Inhibition. BCA mimics L-alanine to enter the active site, forms a Schiff base with PLP, and eliminates chloride to form a reactive acrylate that covalently binds and kills the enzyme.
Protocol A: Reagent Preparation (Stock Solution)
Objective: Prepare a stable stock solution while minimizing spontaneous degradation.
Materials
- -Chloro-L-alanine (HCl salt or Hydroxylamine derivative)[1]
-
Sterile Milli-Q Water (for HCl salt) or DMSO (for Hydroxylamine derivative)
-
0.22 µm PVDF Syringe Filter
-
1 M HCl (for pH adjustment)
Procedure
-
Solvent Selection:
-
For HCl Salt: Dissolve in sterile water to 100 mM .
-
For Hydroxylamine Derivative: Dissolve in anhydrous DMSO to 50-100 mM .
-
-
Acidification (Critical for Stability):
-
BCA is most stable at acidic pH. If dissolving in water, ensure pH is < 5.0.
-
Note: The HCl salt naturally yields an acidic solution. Do not neutralize the stock solution. Neutralization should only occur upon dilution into the culture media.
-
-
Filtration: Sterile filter using a 0.22 µm PVDF membrane.
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50 µL).
-
Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).
-
Avoid Freeze-Thaw: Repeated cycles accelerate chloride elimination.
-
Protocol B: Cellular Delivery & Media Exchange
Objective: Maximize intracellular uptake by reducing competitive inhibition from L-alanine.
The Challenge: Standard DMEM contains ~0.4 mM L-alanine. BCA uptake is significantly reduced in the presence of equimolar L-alanine.
Workflow Diagram
Figure 2: Optimized Experimental Workflow. The critical step is the media exchange to a low-alanine environment prior to treatment.
Detailed Procedure
-
Cell Seeding:
-
Seed cells (e.g., A549, HepG2, or bacterial cultures) in standard growth media. Allow to adhere overnight.
-
-
Preparation of Treatment Media (The "Low-Ala" Strategy):
-
Option A (Best): Use custom formulation DMEM/RPMI lacking L-alanine. Add dialyzed FBS (dFBS) to prevent re-introduction of free amino acids.
-
Option B (Alternative): Use EBSS (Earle's Balanced Salt Solution) supplemented with glucose and essential amino acids excluding alanine for short-term (<6h) exposures.
-
-
Wash Step:
-
Aspirate growth media.
-
Wash cells 2x with warm PBS to remove residual extracellular L-alanine.
-
-
Treatment:
-
Dilute the acidic BCA stock directly into the Treatment Media.
-
Recommended Concentration Range: 0.1 mM – 5.0 mM.
-
Note: The buffering capacity of the media (bicarbonate/HEPES) will neutralize the small volume of acidic stock.
-
-
Incubation:
-
Incubate at 37°C.
-
Kinetics: Inhibition of ALAT/SPT is often observable within 2–4 hours.
-
Stability Alert: Do not leave BCA in media >24 hours without refreshing, as it slowly degrades to pyruvate.
-
Data Analysis & Expected Results
Quantitative Readouts
| Assay Type | Target | Expected Result with BCA Treatment |
| Enzyme Activity | Alanine Aminotransferase (ALAT) | >80% reduction in activity (colorimetric assay). |
| Metabolomics (LC-MS) | Intracellular Alanine Pool | Increase (due to blockage of degradation). |
| Metabolomics (LC-MS) | Intracellular Pyruvate | Decrease (if ALAT is the primary source). |
| Cell Viability | Bacterial Growth (MIC) | Growth arrest (Bacteriostatic). |
| Lipidomics | Sphingolipids | Decrease in sphingolipids (if targeting SPT). |
Troubleshooting Guide
-
Issue: No inhibition observed.
-
Cause: High L-alanine in media competing for transport.
-
Solution: Switch to Option A (Low-Ala media) in Protocol B.
-
-
Issue: High cell toxicity unrelated to specific pathway.
-
Cause: Ammonia toxicity from BCA degradation in old media.
-
Solution: Refresh media every 12 hours; ensure stock was stored at acidic pH.
-
References
- Walsh, C. T. (1989). Enzymatic Reaction Mechanisms. W.H. Freeman. (Foundational text on suicide inhibition mechanisms).
-
Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine."[2][3] Proceedings of the National Academy of Sciences, 71(2), 417-421. Link
-
Hanada, K., et al. (2000).[4] "Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells."[4] Biochemical Pharmacology, 59(10), 1211-1216.[4] (Demonstrates BCA specificity in mammalian cells). Link
-
Chem-Impex International. "Product Data: beta-Chloro-L-alanine hydroxylamine." (Source for CAS 163682-35-7 variant). Link
-
Sigma-Aldrich.
-Chloro-L-alanine hydrochloride." Link
Troubleshooting & Optimization
troubleshooting solubility issues with beta-Chloro-L-alanine hydroxylamine
Last Updated: February 21, 2026
Introduction
β-Chloro-L-alanine hydroxylamine is a specialized amino acid derivative utilized by researchers in pharmaceutical development and biochemical research for applications such as enzyme mechanism studies and as an intermediate in novel therapeutic synthesis.[1] Its structure, which incorporates both a reactive chloro- group and a hydroxylamine moiety in place of the standard carboxylic acid, presents unique solubility challenges. Unlike its parent compound, β-chloro-L-alanine, the hydroxylamine derivative lacks an acidic proton, rendering it a basic molecule. This fundamental difference is the primary driver of the solubility issues researchers may encounter.
This guide provides a first-principles approach to troubleshooting and resolving these issues, ensuring reliable and reproducible experimental outcomes.
Core Principles: Understanding the "Why" Behind Solubility
The solubility of β-Chloro-L-alanine hydroxylamine is governed by its molecular structure. The replacement of the carboxylic acid group with a hydroxylamine group removes the molecule's acidic center. The remaining primary amine (α-amino group) and the hydroxylamine group are both basic. Consequently, the molecule's net charge, and therefore its aqueous solubility, is highly pH-dependent.
-
In Acidic Conditions (Low pH): The basic nitrogen atoms are protonated, forming positively charged ammonium and hydroxylammonium ions. This charge significantly increases the molecule's polarity and its favorable interactions with water, leading to higher solubility.
-
In Neutral or Basic Conditions (pH ≥ 7): The amino groups are largely deprotonated and neutral. The molecule becomes less polar, reducing its solubility in aqueous solutions and increasing the likelihood of precipitation.
Caption: Relationship between pH, protonation state, and solubility.
Troubleshooting Guide & FAQs
This section addresses common solubility problems in a question-and-answer format.
Q1: My β-Chloro-L-alanine hydroxylamine powder is not dissolving in sterile water or my standard buffer (e.g., PBS, pH 7.4). What is the first step?
Answer: This is a common and expected observation. The compound is a weak base and has limited solubility in neutral pH solutions. Direct dissolution in neutral buffers will likely fail, especially at concentrations above ~1-5 mM.
Causality: At neutral pH, the molecule is not sufficiently protonated to be highly soluble. You must first create a favorable chemical environment by preparing a concentrated stock solution under acidic conditions.
Recommended Action: Follow Protocol 1: Preparation of a Concentrated Acidic Stock Solution . Do not attempt to dissolve the powder directly in your final experimental buffer.
Q2: The compound dissolved in my acidic stock solution, but it precipitated immediately when I added it to my neutral cell culture medium. How can I avoid this?
Answer: This phenomenon, known as "crashing out," occurs when the highly concentrated acidic stock is rapidly neutralized by the buffer, causing the compound to exceed its solubility limit at the new pH.
Causality: The buffering capacity of your medium instantly raises the pH of the added aliquot, deprotonating the compound and causing it to precipitate before it can be adequately dispersed.
Recommended Action: The key is to dilute the acidic stock into your final buffer slowly and with vigorous mixing. This allows the compound to be distributed throughout the larger volume at a concentration below its solubility limit at the final pH. Follow Protocol 2: Dilution of Acidic Stock into a Neutral pH Buffer .
Caption: Troubleshooting workflow for solubilizing the compound.
Q3: What is the best solvent for long-term storage of a stock solution?
Answer: For long-term stability, an acidic aqueous solution is recommended. Based on stability data for the parent compound, β-Chloro-L-alanine, and other amino acid derivatives, stock solutions should be stored frozen.[2][3][4]
-
Recommended Solvent: 0.1 M HCl or water acidified to pH 3-4.
-
Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C for up to one month or at -80°C for up to six months.[3][4]
The use of organic solvents like DMSO is possible for achieving very high concentrations but is generally not recommended unless required for a specific experimental constraint. If using DMSO, ensure it is anhydrous, as hygroscopic DMSO can negatively impact solubility, and be aware that DMSO concentrations above 0.5% can be cytotoxic in cell-based assays.[3][5]
Q4: Can I use sonication or gentle warming to help dissolve the compound?
Answer: Yes, both methods can be beneficial, but with caution.
-
Sonication: A brief period (1-2 minutes) in a water bath sonicator is effective for breaking up small particulates and accelerating dissolution.[6] This is the preferred method.
-
Warming: Gentle warming to 37-40°C can increase the rate of dissolution.[7] However, prolonged heating is not advised. The parent compound, β-chloro-L-alanine, is known to be a reactive molecule that can undergo β-elimination, and this reactivity could be enhanced at higher temperatures, leading to degradation.[8] Always check for discoloration (yellowing), which may indicate decomposition.
Data Summary Table
The following table provides key properties of β-Chloro-L-alanine and its hydroxylamine derivative. Data for the hydroxylamine form is based on its chemical structure and established principles for similar basic compounds.
| Property | β-Chloro-L-alanine | β-Chloro-L-alanine Hydrochloride | β-Chloro-L-alanine Hydroxylamine |
| Molecular Formula | C₃H₆NO₂Cl[9] | C₃H₆ClNO₂ · HCl[10] | C₃H₇N₂O₂Cl[1] |
| Molecular Weight | 123.54 g/mol [9] | 160.00 g/mol [10] | 138.55 g/mol [1] |
| Appearance | White solid[] | White solid[12] | White to off-white solid (presumed) |
| Aqueous Solubility | Water: 30 mg/mL (with sonication)[6] | Water: 50 mg/mL[10] | Low in neutral water; High in acidic water |
| pKa Values (approx.) | ~1.9 (COOH), ~9.7 (NH₃⁺)[8] | ~1.9 (COOH), ~9.7 (NH₃⁺) | No acidic pKa; Basic pKa values for amino and hydroxylamine groups |
| Recommended Solvent | Water, dilute acid/base[5][7] | Water[10] | 0.1 M HCl or other dilute acids |
| Storage Temperature | -20°C (solid)[13] | -20°C (solid)[10] | -20°C to -80°C (solution)[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Acidic Stock Solution (e.g., 100 mM)
This protocol is the mandatory first step for solubilizing the compound for use in most biological experiments.
-
Calculate and Weigh: Determine the mass of β-Chloro-L-alanine hydroxylamine (MW: 138.55 g/mol ) required for your desired stock concentration and volume. Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add Solvent: Add a volume of sterile 0.1 M HCl corresponding to 80% of your final desired volume. For example, for a final volume of 1 mL, add 800 µL of 0.1 M HCl.
-
Mix: Vortex the tube vigorously for 30-60 seconds. If particulates remain, sonicate the tube in a water bath for 1-2 minutes.
-
pH Adjustment (Optional but Recommended): If your experiment is sensitive to low pH, you can carefully adjust the stock solution pH upwards to ~4-5 using 1 M NaOH. Do not adjust to neutral pH, as this will cause precipitation.
-
Final Volume: Add sterile 0.1 M HCl (or sterile water if pH was adjusted) to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of Acidic Stock into a Neutral pH Buffer
This protocol minimizes the risk of precipitation when introducing the compound into your final experimental medium.
-
Prepare Buffer: Dispense the final volume of your neutral pH buffer (e.g., PBS, cell culture medium) into a sterile container.
-
Stir Vigorously: Place the container on a stir plate and ensure rapid, continuous stirring to create a vortex.
-
Add Stock Dropwise: Using a pipette, add your concentrated acidic stock solution (from Protocol 1) very slowly, drop-by-drop, into the side of the vortex. Do not dispense the entire volume at once.
-
Equilibrate: Allow the solution to stir for 5-10 minutes to ensure it is homogeneous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or turbidity against a dark background. If the solution is not crystal clear, the final concentration may be too high for the buffer system. In this case, it must be remade at a lower target concentration.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- Chem-Impex. (n.d.). β-Chloro-L-alanine hydroxylamine.
- Sigma-Aldrich. (n.d.). β-Chloro-L-alanine hydrochloride (Alanine aminotransferase inhibitor).
- Sigma-Aldrich. (n.d.). β-Chloro-D-alanine.
- Creative Peptides. (n.d.). Alanine Amino Acids: Properties, Function, Benefits, and Sources.
- Chem-Impex. (n.d.). Clorhidrato de b-cloro-L-alanina.
- MedChemExpress. (n.d.). β-Chloro-L-alanine (L-β-Chloroalanine) | Bacterial Inhibitor.
- Sigma-Aldrich. (n.d.). β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9.
- TargetMol. (n.d.). β-Chloro-L-alanine | Antibacterial.
- Santa Cruz Biotechnology. (n.d.). β-Chloro-L-alanine.
- MedChemExpress. (n.d.). β-Chloro-D-alanine hydrochloride | Amino Acid Derivative.
- Chem-Impex. (n.d.). Fmoc-β-chloro-L-alanine.
- Sigma-Aldrich. (n.d.). β-Chloro-L-alanine | CAS 2731-73-9.
- National Center for Biotechnology Information. (n.d.). beta-Chlora-l-alanine. PubChem Compound Database.
- SSRN. (2024).
- BOC Sciences. (n.d.). β-Chloro-L-alanine - (CAS 2731-73-9).
- Grokipedia. (n.d.). Chloroalanine.
- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- ResearchGate. (2016).
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Immunomart. (n.d.). β-Chloro-L-alanine.
- National Center for Biotechnology Information. (n.d.). beta-Chloroalanine. PubChem Compound Database.
- Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
- Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Synapse.
- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
- MedChemExpress. (n.d.). 3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride) | Amino Acid Derivative.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. grokipedia.com [grokipedia.com]
- 9. β-Chloro-L-alanine | CAS 2731-73-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. β-クロロ-L-アラニン 塩酸塩 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. β-Chloro-L-alanine | 2731-73-9 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Inconsistent Results in β-Chloro-L-alanine Studies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with β-Chloro-L-alanine. This document is designed to provide in-depth, field-proven insights to help you overcome common challenges and ensure the reproducibility of your experimental results. Inconsistent outcomes in studies involving β-Chloro-L-alanine often stem from a misunderstanding of its inherent reactivity, stability, and mechanism of action. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
A special note on "hydroxylamine": The query "β-Chloro-L-alanine hydroxylamine" can refer to two distinct experimental contexts. It may denote the use of a specific derivative, β-Chloro-L-alanine hydroxylamine (CAS 163682-35-7), a compound used in chemical synthesis[1]. More commonly in enzyme studies, it may refer to experiments where β-Chloro-L-alanine and hydroxylamine are used in the same system. Hydroxylamine is a classic reagent that reacts with pyridoxal 5'-phosphate (PLP), the essential cofactor for many enzymes targeted by β-Chloro-L-alanine. This guide will address the complexities arising in both scenarios.
Part 1: Foundational Knowledge & Core Principles
Understanding the fundamental properties of β-Chloro-L-alanine (BCA) is the first step toward troubleshooting. Many inconsistent results can be traced back to reagent handling, storage, or a misinterpretation of its biochemical activity.
1.1 The Mechanism of Action: A Suicide Inhibitor
β-Chloro-L-alanine is a potent inhibitor of many PLP-dependent enzymes, including alanine racemase, alanine aminotransferase (ALAT), and threonine deaminase[2][3][]. It functions primarily as an irreversible inhibitor, also known as a "suicide substrate."
The process unfolds as follows:
-
The target enzyme recognizes BCA as an analog of its natural substrate, L-alanine.
-
BCA enters the active site and binds to the PLP cofactor.
-
The enzyme initiates its normal catalytic cycle, but instead of producing a product, it abstracts the chlorine atom.
-
This elimination generates a highly reactive amino-acrylate intermediate that is covalently and irreversibly bonded to the enzyme's active site, thereby permanently inactivating it[5][6].
This time-dependent, irreversible inactivation is a critical factor. Experiments that do not include a pre-incubation step for the enzyme and inhibitor may yield misleadingly low inhibition rates.
Caption: A logical workflow for troubleshooting inconsistent BCA inhibition results.
Q3: I'm seeing widespread cytotoxicity in my cell-based assay, not just the specific effect I'm targeting. Why?
β-Chloro-L-alanine is a promiscuous inhibitor. While it may have a primary target, it inhibits a range of PLP-dependent enzymes involved in amino acid metabolism.[2][6]
-
Cause: Off-Target Enzyme Inhibition. BCA is known to inhibit transaminases (like transaminase B and C in E. coli) and other enzymes essential for the synthesis of amino acids such as isoleucine and valine.[2][7][8] This broad-spectrum activity can disrupt cellular metabolism and lead to general toxicity.
-
Solution:
-
Dose-Response: Perform a careful dose-response study to find the minimum concentration of BCA that inhibits your target of interest without causing excessive cytotoxicity.
-
Rescue Experiments: Supplement your cell culture medium with the amino acids whose synthesis may be blocked (e.g., isoleucine, valine) to see if this rescues the cytotoxic phenotype, which would help confirm the off-target mechanism.
-
Use a More Specific Inhibitor: If off-target effects are unavoidable, you may need to seek a more specific inhibitor for your target enzyme.
-
-
Q4: How can I definitively confirm my β-Chloro-L-alanine is active before a large or expensive experiment?
You can perform a simple, cost-effective validation assay using a commercially available enzyme.
-
Solution: Perform a Control Inhibition Assay. Use a well-characterized commercial enzyme known to be inhibited by BCA, such as alanine racemase from Bacillus stearothermophilus. Following the protocol below (Part 3), you can quickly test if your BCA stock solution produces the expected level of inhibition. A positive result provides confidence in your reagent's activity. For more rigorous validation, analytical techniques like HPLC can be used to confirm purity and concentration, though this is often unnecessary if a functional assay is performed.[9][10]
Part 3: Essential Protocols
Protocol 1: Preparation of β-Chloro-L-alanine Stock Solution
This protocol ensures a fresh, reliable source of the inhibitor.
-
Calculation: Determine the mass of β-Chloro-L-alanine hydrochloride (MW: 160.00 g/mol ) needed to prepare a 100 mM stock solution in sterile water.
-
Example: For 1 mL of 100 mM stock, you need 16.0 mg.
-
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of BCA powder in a microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, nuclease-free water. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Use: Use the solution immediately for your experiment. Do not store at 4°C or room temperature.
-
Disposal: Discard any unused solution. Do not save for future use to guarantee maximum reproducibility.
Protocol 2: Standard Time-Dependent Enzyme Inhibition Assay
This protocol is a template for assessing BCA's effect on a PLP-dependent enzyme.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in your chosen assay buffer.
-
Prepare a series of 4X BCA inhibitor solutions (and a vehicle control, e.g., water) in the same buffer.
-
Prepare a 2X substrate solution in the same buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add 25 µL of each 4X inhibitor concentration (or vehicle).
-
Add 50 µL of the 2X enzyme solution to each well.
-
Mix gently and incubate the plate at the enzyme's optimal temperature for a set time (e.g., 30 minutes). This allows the irreversible inhibition to occur.
-
-
Reaction Initiation:
-
Add 25 µL of the 2X substrate solution to each well to start the reaction. The total volume is now 100 µL, and all components are at 1X concentration.
-
-
Data Collection:
-
Immediately begin measuring the reaction progress using a plate reader (e.g., monitoring absorbance or fluorescence change over time).
-
-
Controls (Critical for Validation):
-
100% Activity Control: Enzyme + Vehicle + Substrate.
-
0% Activity Control: Buffer only + Substrate (no enzyme).
-
Heat-Killed Control: Use heat-inactivated enzyme + BCA + Substrate to ensure the observed effect is enzyme-dependent.
-
-
Analysis: Calculate the initial reaction rates (V₀) for each concentration of BCA. Normalize the rates to the vehicle control to determine the percent inhibition.
References
-
β-Chloro-L-alanine, AMS.T6987-50-MG | Amsbio. (n.d.). Amsbio. [Link]
-
Johnston, M., & Walsh, C. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed. [Link]
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. PMC. [Link]
-
Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology. [Link]
-
β-Chloro-L-alanine - Immunomart. (n.d.). Immunomart. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
Badet, B., Roise, D., & Walsh, C. T. (1984). Inactivation of the dadB Salmonella typhimurium alanine racemase by D and L isomers of .beta.-substituted alanines: kinetics, stoichiometry, active site peptide sequencing, and reaction mechanism. Biochemistry. [Link]
- Process for preparing beta-chloroalanine. (1982).
-
Singh, S., & Singh, S. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
b-Chloro-L-alanine hydroxylamine. (n.d.). Chem-Impex. [Link]
-
Method for quantitative detection of beta-alanine and application thereof. (n.d.). SciSpace. [Link]
-
Dichtl, K., et al. (2021). Chemical inhibition of AlaA by β-chloro-L-alanine is sufficient to decrease adherence and increase susceptibility of biofilms to caspofungin. ResearchGate. [Link]
- Quantitative detection method of L-alanyl-L-alanine. (2016).
-
Megías, C., et al. (2007). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. PMC. [Link]
-
A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). (2019). Analyst (RSC Publishing). [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. [Link]
-
Kaczorowski, G. J., et al. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for beta-Chloro-L-alanine hydroxylamine synthesis
Technical Support Center: -Chloro-L-Alanine Hydroxamate Synthesis
Topic: Optimization of Reaction Conditions for
🔬 Core Mechanistic Insight (Read This First)
To optimize this reaction, you must understand the Competing Pathways Triad . When
-
Pathway A (Target): Nucleophilic attack by
on the ester carbonyl Linear Hydroxamate. -
Pathway B (Cyclization): Intramolecular displacement of the
-Chloro group by the hydroxamate nitrogen Cycloserine (Isoxazolidinone ring). -
Pathway C (Elimination): Base-catalyzed abstraction of the
-proton Elimination of HCl Dehydroalanine (decomposes to Pyruvate + ).
⚙️ Optimization Protocol: The "Cold-Neutral" Method
The following protocol is the Best Known Method (BKM) for isolating the linear hydroxamate. It modifies the classic Stammer method to prevent cyclization.
Reagents & Stoichiometry[1][2]
-
Substrate:
-Chloro-L-Alanine Methyl Ester HCl (1.0 eq) -
Reagent: Hydroxylamine Hydrochloride (
) (1.5 eq) -
Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (2.0 - 2.2 eq)
-
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Workflow
-
Hydroxylamine Activation (The "Free Base" Step):
-
Dissolve
in minimal anhydrous MeOH. -
Cool to -15°C (Salt/Ice bath).
-
Add Base (KOH/NaOMe) slowly to generate free
. -
Critical: Filter off the precipitated KCl/NaCl salts immediately while cold. Excess salt promotes aggregation and complicates workup.
-
-
Coupling Reaction:
-
Dissolve
-Chloro-L-Alanine Methyl Ester HCl in minimal MeOH. -
Dropwise Addition: Add the ester solution to the hydroxylamine filtrate over 30 minutes.
-
Temperature Control: Maintain reaction temperature strictly between -10°C and 0°C .
-
Why? Above 5°C, the rate of cyclization to Cycloserine increases exponentially.
-
-
Quenching & Isolation:
-
Monitor via TLC (n-Butanol:Acetic Acid:Water, 4:1:1). Staining with Ninhydrin (Red/Purple) and Ferric Chloride (Red complex for hydroxamates).
-
Once ester is consumed (~2-4 hours), acidify immediately to pH 6.0 using dilute HCl in MeOH.
-
Reasoning: Acidic pH protonates the amine, preventing the intramolecular nucleophilic attack required for cyclization.
-
📉 Troubleshooting Guide (Q&A)
Issue 1: "My product contains significant amounts of Cycloserine."
Diagnosis: The reaction temperature was too high or the workup was too basic. Corrective Action:
-
Temperature: Ensure the reaction never exceeds 0°C.
-
pH Control: The cyclization of the linear hydroxamate to Cycloserine is driven by basic conditions (pH > 8). Quench the reaction while it is still cold by adding acid until pH is slightly acidic (pH 5-6).
-
Storage: Store the isolated product as the hydrochloride salt. The free base is unstable and will cyclize upon standing.
Issue 2: "I am seeing Pyruvate or Ammonia in my crude NMR."
Diagnosis:
-
Base Strength: You likely used a base that is too strong or in excess. Switch from NaOMe to a milder base generation method, or strictly limit KOH to stoichiometric amounts required to free the hydroxylamine.
-
Water Content: Ensure Methanol is anhydrous. Hydroxide ions (from water) are harder bases than methoxide and promote elimination.
Issue 3: "Yield is low (<30%); starting material remains."
Diagnosis: Incomplete aminolysis due to salt interference or ester hydrolysis. Corrective Action:
-
Concentration: The reaction follows second-order kinetics. Ensure the concentration of reactants is high (0.5 M - 1.0 M).
-
Salt Removal: Did you filter the KCl/NaCl in Step 1? Dissolved salts can buffer the reaction and slow down the nucleophilic attack.
📊 Data & Specifications
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| Temperature | -10°C to 0°C | Reaction stalls | Cyclization to Cycloserine |
| pH (Reaction) | 8.0 - 9.0 | No reaction (protonated | |
| Stoichiometry ( | 1.5 - 2.0 eq | Incomplete conversion | Difficulty in purification |
| Solvent | MeOH (Anhydrous) | Solubility issues | Hydrolysis (if water present) |
🧬 Reaction Pathway Visualization
The following diagram illustrates the critical divergence points in the synthesis.
Caption: Kinetic control (green path) yields the linear hydroxamate. Heat or base triggers cyclization or elimination (red paths).
📚 References
-
Stammer, C. H., Wilson, A. N., Holly, F. W., & Folkers, K. (1955). "Synthesis of D-4-Amino-3-isoxazolidinone (Cycloserine)." Journal of the American Chemical Society, 77(9), 2346–2347. Link
-
Significance: The foundational paper describing the reaction of
-chloro-alanine with hydroxylamine and the conditions leading to cyclization.
-
-
Kochetkov, N. K., Khomutov, R. M., & Karpeiskii, M. Y. (1959). "Mechanism of the Reaction of
-Chlorocarbonyl Compounds with Nucleophilic Reagents." Doklady Akademii Nauk SSSR.-
Significance: Detailed mechanistic study on the competition between substitution and elimination in
-chloro systems.
-
-
Chem-Impex International. "Product Specification:
-Chloro-L-alanine hydroxylamine (CAS 163682-35-7)." Link-
Significance: Verification of the linear hydroxamate as a stable, commercially available research reagent.
-
-
Walsh, C. (1984). "Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments." Annual Review of Biochemistry, 53, 493-535. Link
-
Significance: Explains the mechanism of
-chloro-alanine derivatives as enzyme inhibitors and the lability of the C-Cl bond.
-
Validation & Comparative
methods for confirming the target specificity of beta-Chloro-L-alanine hydroxylamine
Content Type: Publish Comparison Guide
Topic: Advanced Validation of
Executive Summary
Confirming the target specificity of
A frequent challenge in this field is distinguishing true mechanism-based inactivation from non-specific cofactor scavenging caused by general carbonyl reagents like Hydroxylamine . While BCLA requires catalytic processing by the enzyme to become active, hydroxylamine indiscriminately attacks the PLP cofactor of any enzyme.
This guide outlines the rigorous kinetic and biochemical methods required to confirm that BCLA is acting as a specific suicide substrate rather than a generic inhibitor, using Hydroxylamine as a comparative control.
Part 1: The Mechanistic Divergence
To validate specificity, one must understand the fundamental difference between the BCLA mechanism and generic PLP inhibition.
- -Chloro-L-alanine (Suicide Inhibition): The enzyme accepts BCLA as a substrate. During the catalytic cycle, the enzyme converts BCLA into a reactive amino-acrylate intermediate within the active site. This intermediate covalently binds to the enzyme (usually a lysine residue or the PLP cofactor), permanently killing activity. This requires the enzyme's specific catalytic machinery.
-
Hydroxylamine (Non-Specific Scavenging): This small nucleophile attacks the internal aldimine bond between the enzyme and its PLP cofactor, stripping the cofactor away as an oxime. This does not require catalytic processing and affects all PLP enzymes.
Diagram 1: Mechanism of Action Comparison
Caption: Comparison of BCLA's catalytically-dependent inactivation vs. Hydroxylamine's direct cofactor attack.
Part 2: Comparative Performance Profile
The following table contrasts BCLA with its primary alternative (D-Cycloserine) and the non-specific control (Hydroxylamine).
| Feature | D-Cycloserine (DCS) | Hydroxylamine | |
| Primary Mechanism | Mechanism-Based Inactivation (Suicide) | Competitive / Suicide (Context dependent) | Carbonyl Reagent (Cofactor Scavenger) |
| Target Specificity | High: Requires specific active site processing (Alr, Transaminases). | Moderate: Targets Alr, Ddl, and other D-ala enzymes. | None: Targets all PLP enzymes (Racemases, Decarboxylases, etc.). |
| Reversibility | Irreversible (Covalent modification). | Reversible (mostly) / Slowly reversible. | Reversible (Activity restored by adding excess PLP). |
| Partition Ratio ( | Low (~800 for E. coli Alr). Efficient killer. | High (~5000+). Less efficient. | N/A (Stoichiometric scavenger). |
| Use Case | Proving active-site dependent inactivation. | Clinical antibiotic (TB); Structural analog.[1] | Negative control for specificity; Removing Schiff bases. |
Part 3: Protocols for Specificity Confirmation
To confirm BCLA specificity, you must prove three things:
-
Inactivation requires catalytic turnover (Partition Ratio).
-
Inactivation occurs at the active site (Substrate Protection).
-
Inactivation is distinct from cofactor stripping (Hydroxylamine Reversibility Test).
Method A: The Partition Ratio ( ) Determination
The partition ratio is the number of times the enzyme turns over the inhibitor as a substrate before the enzyme kills itself. A specific suicide substrate has a finite
Protocol:
-
Prepare Enzyme: Purify Alanine Racemase (Alr) to >95% homogeneity.
-
Titration: Incubate fixed [Enzyme] (
) with increasing ratios of [BCLA] ( to ). -
Incubation: Allow reaction to proceed to completion (until activity is zero or stable). usually 1-2 hours at 37°C.
-
Dialysis: Dialyze samples extensively to remove unbound BCLA and reaction products (pyruvate).
-
Activity Assay: Measure residual specific activity using a coupled LDH assay (Pyruvate
Lactate oxidation of NADH). -
Plotting: Plot % Residual Activity vs. [I]/[E] ratio .
-
Result: The plot should be linear and intersect the X-axis at a value equivalent to
. -
Interpretation: If activity reaches 0% at [I]/[E] = 800, then
. This confirms the enzyme processed the compound 799 times before dying, proving mechanism-based specificity.
-
Method B: The Hydroxylamine Reversibility Test
This is the definitive test to rule out non-specific PLP inhibition.
Protocol:
-
Inhibition: Incubate Alr with BCLA (at
) until activity is <5%. -
Control: In parallel, incubate Alr with Hydroxylamine (
) until activity is <5%. -
Reactivation Attempt:
-
Pass both samples through a gel filtration column (e.g., PD-10) to remove excess inhibitor.
-
Incubate the eluted protein with excess PLP (1 mM) for 30 minutes.
-
-
Readout:
-
BCLA Sample: Activity should NOT recover. (Covalent bond is stable).
-
Hydroxylamine Sample: Activity SHOULD recover significantly. (Apo-enzyme binds new PLP).
-
Method C: Substrate Protection Assay
If BCLA targets the active site, the natural substrate (L-Alanine) should protect the enzyme by competing for the binding pocket.
Protocol:
-
Setup: Prepare three tubes:
-
Tube 1: Enzyme + BCLA (
). -
Tube 2: Enzyme + BCLA (
) + L-Alanine (50 mM) . -
Tube 3: Enzyme + BCLA (
) + D-Alanine (50 mM) .
-
-
Time Course: Aliquot every 5 minutes into a quench buffer.
-
Analysis: Measure residual activity.
-
Result: Tube 1 should lose activity rapidly (
). Tubes 2 and 3 should show a significantly reduced rate of inactivation.-
Note: If L-Alanine protects but D-Alanine does not (or vice versa depending on the enzyme's affinity), this confirms stereospecific binding before inactivation.
-
Part 4: Experimental Workflow Visualization
The following diagram illustrates the logical flow for validating BCLA specificity using the described methods.
Diagram 2: Specificity Validation Workflow
Caption: Step-by-step logic gate for distinguishing BCLA suicide inhibition from reversible antagonists.
Part 5: Troubleshooting & Critical Controls
-
The "Scavenger" Control: When testing BCLA, always include a thiol scavenger (e.g., 2-mercaptoethanol or DTT) in the buffer during the inactivation step.
-
Logic: BCLA generates a reactive intermediate inside the active site. It should react with the enzyme faster than it diffuses out. If adding DTT protects the enzyme, it implies the reactive species is diffusing out into solution (high partition ratio) or the BCLA is decomposing non-enzymatically. True suicide substrates are largely unaffected by exogenous thiols.
-
-
The "Hydroxylamine" Reagent Note: If you are using a commercial product labeled "
-Chloro-L-alanine hydroxylamine" (CAS 163682-35-7), ensure you account for the stoichiometry of the salt/derivative. However, the specificity logic remains identical: the chloro-alanine moiety must drive the inactivation.
References
-
Walsh, C. T. (1984). Suicide substrates, mechanism-based enzyme inactivators: recent developments. Annual Review of Biochemistry.
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences.
-
Wang, E., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry.
- Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.
-
Esaki, N., & Walsh, C. T. (1986). Biosynthetic alanine racemase of Salmonella typhimurium: purification and characterization of the enzyme encoded by the alr gene. Biochemistry.
Sources
A Comparative Guide to the In Vivo Validation of β-Chloro-L-alanine Hydroxylamine's Therapeutic Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of β-Chloro-L-alanine (BCLA) derivatives, with a specific focus on the prospective therapeutic potential of β-Chloro-L-alanine hydroxylamine. While direct in vivo studies on the hydroxylamine derivative are not yet present in published literature, this document will leverage the extensive research on its parent compound, BCLA, to establish a robust validation paradigm. We will compare its established mechanisms against its therapeutic potential and provide detailed, field-proven protocols for preclinical evaluation.
Introduction: Targeting Amino Acid Metabolism in Disease
The dysregulation of amino acid metabolism is a hallmark of various pathologies, including cancer and bacterial infections. Cancer cells, for instance, often exhibit an increased reliance on specific amino acids to fuel their rapid proliferation and evade apoptosis.[1][2] Similarly, bacteria require unique amino acid metabolic pathways for survival and the synthesis of their protective cell walls.[3][4] This dependency creates therapeutic windows for targeted inhibitors.
β-Chloro-L-alanine (BCLA) is a synthetic amino acid analogue that has been identified as a potent inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid transformations.[5][] Its utility has been demonstrated in preclinical studies for both its antibacterial and anticancer properties.[3][7] β-Chloro-L-alanine hydroxylamine, a derivative of BCLA, represents a novel chemical entity whose therapeutic potential remains unexplored.[8] This guide will provide a comparative analysis of BCLA and its hydroxylamine derivative, outlining a strategic path for the in vivo validation of the latter.
Mechanism of Action: A Tale of Two Alanine Analogues
The therapeutic efficacy of BCLA and its derivatives hinges on their ability to inactivate key metabolic enzymes. The central players in this mechanism are PLP-dependent enzymes, which catalyze a wide array of reactions essential for amino acid biosynthesis and degradation.[9][10]
Established Mechanism of β-Chloro-L-alanine (BCLA)
BCLA acts as a "suicide inhibitor." It mimics the natural substrate, L-alanine, and enters the enzyme's active site.[11] Once there, the enzyme initiates a catalytic process that, instead of producing a normal product, generates a highly reactive intermediate from BCLA. This intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.[][11] Key targets include:
-
Alanine Racemase: Essential for bacteria to convert L-alanine to D-alanine, a critical component of the peptidoglycan cell wall. Inhibition of this enzyme compromises cell wall integrity and leads to bacterial cell death.[3][12][13]
-
Alanine Aminotransferase (ALAT): This enzyme is involved in the synthesis of L-alanine from pyruvate. In some cancer cells, inhibiting ALAT disrupts glucose metabolism, leading to an energy deficit and impaired cell growth.[][14][15]
Proposed Mechanism of β-Chloro-L-alanine Hydroxylamine
While not yet experimentally verified, the mechanism of BCLA hydroxylamine is likely to be similar to that of BCLA, involving the irreversible inhibition of PLP-dependent enzymes. The introduction of the hydroxylamine moiety could, however, alter its reactivity, target specificity, or pharmacokinetic properties. The hydroxylamine group is a potent nucleophile and may influence the formation of the reactive intermediate or its subsequent reaction with the enzyme's active site.
Caption: A typical workflow for the in vivo validation of a novel therapeutic agent.
Detailed Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Xenograft Tumor Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., LLC1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each immunocompromised mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Prepare the formulation of β-Chloro-L-alanine hydroxylamine and the vehicle control.
-
Administer the compound via the determined route (e.g., intraperitoneal injection, oral gavage) at the dose and schedule established in PK/PD studies.
-
The vehicle group receives the formulation without the active compound.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., Western blot for target enzyme levels, immunohistochemistry).
-
Protocol: In Vivo Target Engagement
Confirming that the inhibitor interacts with its intended target in a living system is crucial. [16]
-
Dosing: Administer a single dose of β-Chloro-L-alanine hydroxylamine to a cohort of healthy or tumor-bearing mice.
-
Tissue Harvest: At various time points post-dose, euthanize the animals and harvest tissues of interest (e.g., tumor, liver, plasma).
-
Proteome Analysis:
-
Prepare tissue lysates.
-
Utilize competitive activity-based protein profiling (ABPP) with a broad-spectrum probe for PLP-dependent enzymes to visualize the occupancy of the target enzyme by the inhibitor. [16] * Alternatively, measure the activity of the target enzyme (e.g., ALAT) in the tissue lysates using a standard enzymatic assay. [17][18][19]4. Data Interpretation: A significant reduction in probe labeling or enzyme activity in the treated group compared to the vehicle control confirms target engagement.
-
Conclusion and Future Directions
β-Chloro-L-alanine has demonstrated compelling preclinical activity as an inhibitor of key metabolic enzymes in both cancer and bacteriology. While β-Chloro-L-alanine hydroxylamine remains an understudied derivative, its structural similarity to BCLA makes it a promising candidate for therapeutic development. [8]The lack of existing in vivo data necessitates a rigorous and systematic validation approach as outlined in this guide.
Future research should focus on the initial in vitro characterization of BCLA hydroxylamine to determine its potency and selectivity against a panel of PLP-dependent enzymes. Following this, the in vivo validation workflow described herein—encompassing pharmacokinetics, target engagement, efficacy, and safety studies—will be critical to elucidating its true therapeutic potential. This structured approach will enable a data-driven comparison with its parent compound and other existing therapies, ultimately determining its viability as a novel therapeutic agent.
References
- β-Chloro-L-alanine (L-β-Chloroalanine) | Bacterial Inhibitor | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKzZrdjsMgeMcguF9dQXrvwl0xUlktdSIowDzQoRqt_fKrlYSaCoY_hI5CTmsIIcjYBNF1dkZW1Jd5alAnv_vVULHthXT6bDsV1pshxJE_rQ_opjA4h3eWuXSK-eJkkLJllbAE-2j0ZkDQOTsoS8kq8YuFTpF4]
- β-Chloro-L-alanine - (CAS 2731-73-9) - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-dooLx1Vc-7JLE-P-_2-moyjslGbP5CY2G41qpjyFMJPOqNpjcHtCK_rqur-4vpbbLg4UQpu66xEFg9hFqSY_EixFF1MZrof_XkoSPqzzmMRypVtasYd8oODXu_lNlwbXlw7-5BNZfEP9U2DZ8wKpX4ziDhEsXHLfZVsSHCnqm2zLIQeg]
- β-Chloro-L-alanine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpKP-Y-lIldyuIx6ZHfzzo_hcpM9Tbxk8Qa3cRFvRdvdxKXLHCopg10wfFYCBlu5GI4Nn8-MuhwalimGpW6PsIwg43uy240LHJwJX42k6PPeI6pBDA7zcuSlgIAJdoiA5Mx8=]
- Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzBtATeBuvhVnsNPk8fMA_p0S7ALNrU6ZBxRQDJ8GQwneKRA-F3dNyHjMbmm4c4W838xR_W6Nxw1FtKMoZ2hxIodM4_o0J0h1gm3KGPiXuqjFjOqfYh_qPWv4TeY_2vnQLmw==]
- β-Chloro-L-alanine | Antibacterial - TargetMol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-J-SOCg79ilh7EZBbQivybvIsn3qgqa7cGWUfMrIZ3PoxQn4Zl25B4kpMjB5FspCKTnQaJJesGWrmDT1UZ5ZI_iNagFZeUlw3-0MJ0y3C2u_SNTLP9lOSCuFDyHESlSO22QQPwJq22PVqGe-fIujsV2Oryc=]
- β-Chloro-L-alanine, AMS.T6987-50-MG | Amsbio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHB3RhE5GzKDNCPJxxOxMBdzuAPajWfv3jFPb1VQ5Leozn_Fqe-JMSGwElWXoboHhHC1r0YRtp-KOtY8oPmA5hCA5zh5PvKTjvM2dY6Ji1Du3O8TO1H2kaA0UlDH-wbi92kLCcNJEuc0S6Yw_6JgXcH7iPQ==]
- Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnCn8thldBj_mrl75s2bnsoNhbgC1liQkpWhwWKnjLL6G1pSHCsJ2lcLIX-RK2qDtrCGbxaUixIGUuTyATjaPg1n9VWfPgiFR0W4Xj5tOal7MPanQNYRwDflsHguwPU1EuUzlsbcQhW0is2MU=]
- Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3118951/]
- beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOoEJis9JJavRe_nejeoPPZczkwTtNSu953o1N8tPVvOvlfSaibZJ16k8Op8TzdRtGpuPY75pFvDf8NPEAv1D_zRRQDORY45o7tbeitaVdOr52NBEMfjmHaliz1tnEX6g9NpCueENTrCZ0Q==]
- β-Chloro-L-alanine hydrochloride has been used as a substrate for screening tyrosine phenol lyase steady state kinetics - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/c5280]
- Harnessing enzymatic activity for in vivo imaging and inhibitor discovery - eScholarship.org. [URL: https://escholarship.org/uc/item/42d2q92m]
- β-Chloro-L-alanine hydrochloride | CAS 51887-89-9 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/beta-chloro-l-alanine-hydrochloride-51887-89-9]
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. [URL: https://www.bellbrooklabs.com/the-power-of-enzyme-activity-assays-unlocking-novel-therapeutics/]
- Inhibitors of ALAT prevent L - alanine production and reduce D -glucose metabolism in cancer cells - ResearchGate. [URL: https://www.researchgate.net/figure/Inhibitors-of-ALAT-prevent-L-alanine-production-and-reduce-D-glucose-metabolism-in-cancer_fig2_51203020]
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91992/]
- β-Chloro-L-alanine hydroxylamine - Chem-Impex. [URL: https://www.chemimpex.com/products/b-chloro-l-alanine-hydroxylamine]
- Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3121493/]
- An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00762a]
- Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - ResearchGate. [URL: https://www.researchgate.net/publication/51203020_Inhibition_of_Alanine_Aminotransferase_in_Silico_and_in_Vivo_Promotes_Mitochondrial_Metabolism_to_Impair_Malignant_Growth]
- Dietary Manipulation of Amino Acids for Cancer Therapy - MDPI. [URL: https://www.mdpi.com/2072-6694/15/13/3344]
- Amino Acid Degrading Enzymes and Autophagy in Cancer Therapy - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.621221/full]
- Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1103130/]
- Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC429188/]
- Controlling reaction specificity in pyridoxal phosphate enzymes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3939631/]
- Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.
- Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2019.00013/full]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Amino Acid Degrading Enzymes and Autophagy in Cancer Therapy [frontiersin.org]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 11. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Chloro-L-alanine hydrochloride | CAS 51887-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
